molecular formula C15H18O3 B15583014 Radulone A

Radulone A

Cat. No.: B15583014
M. Wt: 246.30 g/mol
InChI Key: CKIYXOQTOZHRAN-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Radulone A is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2S,10S,13S)-13-hydroxy-2,6,10-trimethyl-12-oxatetracyclo[8.2.1.01,8.02,5]trideca-5,8-dien-7-one

InChI

InChI=1S/C15H18O3/c1-8-9-4-5-14(9,3)15-10(11(8)16)6-13(2,7-18-15)12(15)17/h6,12,17H,4-5,7H2,1-3H3/t12-,13-,14-,15-/m0/s1

InChI Key

CKIYXOQTOZHRAN-AJNGGQMLSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Investigation of the Radulone A Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a protoilludane sesquiterpenoid isolated from the wood-decomposing fungus Granulobasidium vellereum, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for enabling heterologous production, facilitating structural modifications for drug development, and discovering novel enzymes with biotechnological applications. This technical guide provides a comprehensive overview of the current understanding and investigative methodologies for the this compound biosynthetic pathway. Based on established principles of sesquiterpenoid biosynthesis, this document outlines a putative pathway, details key enzyme classes involved, presents relevant quantitative data from homologous systems, and provides standardized experimental protocols for pathway investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the canonical pathway for fungal protoilludane sesquiterpenoids, originating from the mevalonate (B85504) pathway to produce the universal C15 precursor, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into two key stages: the formation of the core protoilludane skeleton and the subsequent tailoring modifications.

Formation of the Protoilludane Skeleton

The initial and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule into the characteristic tricyclic protoilludane scaffold. This complex rearrangement is catalyzed by a single enzyme, a protoilludene synthase .

The proposed cyclization cascade is as follows:

  • Ionization of FPP: The reaction is initiated by the metal-dependent ionization of FPP, releasing the pyrophosphate group and generating a farnesyl cation.

  • Humulyl Cation Formation: The farnesyl cation undergoes a 1,11-cyclization to form the 11-membered ring of the humulyl cation.

  • Protoilludyl Cation Formation: A subsequent 2,10- or 6,10-cyclization and rearrangement of the humulyl cation leads to the formation of the protoilludyl cation, which possesses the characteristic 5-6-4 fused ring system of the protoilludane skeleton.

  • Deprotonation: The cascade is terminated by a deprotonation step to yield the stable hydrocarbon intermediate, Δ⁶-protoilludene.

Tailoring of the Protoilludane Skeleton

Following the formation of the Δ⁶-protoilludene core, a series of oxidative modifications are required to generate the final structure of this compound. These reactions are catalyzed by a suite of tailoring enzymes, primarily cytochrome P450 monooxygenases (P450s) and dehydrogenases .

Based on the structure of this compound, the following tailoring steps are proposed:

  • Hydroxylation Events: Multiple hydroxylation reactions are catalyzed by P450s at specific carbon positions on the protoilludane ring system. The presence of hydroxyl groups in this compound points to the action of these enzymes.

  • Oxidation of Alcohols: The hydroxylated intermediates are likely further oxidized by dehydrogenases to form the ketone functionalities present in this compound.

The precise sequence of these tailoring reactions is yet to be determined and likely requires the isolation and functional characterization of the specific enzymes from Granulobasidium vellereum.

Key Enzymes in the this compound Biosynthetic Pathway

  • Farnesyl Pyrophosphate Synthase (FPPS): Responsible for synthesizing the C15 precursor, FPP, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Protoilludene Synthase: A sesquiterpene cyclase that catalyzes the intricate cyclization of FPP to form the protoilludane skeleton. This is the key enzyme defining the pathway's entry point.

  • Cytochrome P450 Monooxygenases (P450s): A large family of heme-containing enzymes that are crucial for the oxidative functionalization of the protoilludane core.[1][2][3][4][5] They are responsible for introducing hydroxyl groups onto the hydrocarbon scaffold.

  • Dehydrogenases/Reductases: These enzymes catalyze the oxidation of hydroxyl groups to ketones and the reduction of carbonyls, contributing to the final redox state of the this compound molecule.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from Granulobasidium vellereum are not yet available, data from homologous enzymes in other fungi provide valuable benchmarks. The protoilludene synthase from Armillaria gallica, which also produces protoilludane-derived sesquiterpenoids, has been functionally characterized.[6]

EnzymeSource OrganismSubstrateKm (μM)Optimal CofactorReference
Protoilludene SynthaseArmillaria gallicaFarnesyl Diphosphate0.535 mM MgCl₂[6]

Experimental Protocols

The investigation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of the Biosynthetic Gene Cluster (BGC)

Objective: To identify and isolate the genes responsible for this compound biosynthesis.

Methodology:

  • Genome Sequencing: Perform whole-genome sequencing of Granulobasidium vellereum using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH or FungiDB to mine the genome for putative sesquiterpenoid BGCs.[7][8][9][10] Look for clusters containing a sesquiterpene synthase gene in proximity to genes encoding P450s, dehydrogenases, and other modifying enzymes.

  • Transcriptomic Analysis: Perform RNA-seq analysis of G. vellereum grown under this compound-producing and non-producing conditions to identify upregulated genes within the predicted BGC, providing evidence for their involvement in the pathway.

  • Gene Cloning: Based on the BGC annotation, design primers to amplify the full-length coding sequences of the candidate genes from cDNA or genomic DNA. Clone the amplified genes into suitable expression vectors.

Heterologous Expression and Functional Characterization of the Protoilludene Synthase

Objective: To confirm the function of the candidate protoilludene synthase gene.

Methodology:

  • Heterologous Host Selection: Choose a suitable heterologous host for expression, such as Escherichia coli or Saccharomyces cerevisiae.[11][12][13][14][15]

  • Vector Construction: Subclone the candidate protoilludene synthase gene into an appropriate expression vector under the control of a strong, inducible promoter.

  • Host Transformation and Expression: Transform the expression construct into the chosen host. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • In Vivo Product Analysis: For hosts with an endogenous mevalonate pathway (like S. cerevisiae), analyze the culture extract for the production of Δ⁶-protoilludene. For E. coli, co-express the gene with a mevalonate pathway cassette to provide the FPP precursor.

  • Product Identification: Extract the volatile compounds from the culture using a solvent (e.g., hexane (B92381) or ethyl acetate) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time with an authentic standard of Δ⁶-protoilludene if available, or with published spectra.

In Vitro Enzyme Assays for Sesquiterpene Synthase Activity

Objective: To determine the kinetic parameters of the purified protoilludene synthase.

Methodology:

  • Protein Expression and Purification: Express the protoilludene synthase in E. coli with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.

  • Enzyme Assay: Perform the enzyme reaction in a buffered solution containing the purified enzyme, FPP as the substrate, and a divalent metal cofactor (e.g., MgCl₂).[16][17][18][19] A typical reaction buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 5 mM DTT.

  • Product Extraction: After incubation, quench the reaction and extract the sesquiterpene products with an organic solvent like hexane.

  • Product Quantification: Analyze the extracted products by GC-MS. For kinetic analysis, vary the substrate concentration and quantify the product formation.

  • Data Analysis: Determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

Visualizations

Proposed Biosynthetic Pathway of this compound

RaduloneA_Pathway cluster_0 Mevalonate Pathway cluster_1 Protoilludane Core Biosynthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA FPP FPP Acetyl-CoA->FPP Multiple Steps Protoilludene_Synthase Protoilludene_Synthase FPP->Protoilludene_Synthase Protoilludene Protoilludene Protoilludene_Synthase->Protoilludene Cyclization P450s P450s Protoilludene->P450s Intermediates Intermediates P450s->Intermediates Hydroxylation Dehydrogenases Dehydrogenases Radulone_A Radulone_A Dehydrogenases->Radulone_A Oxidation Intermediates->Dehydrogenases

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Protoilludene Synthase Characterization

Experimental_Workflow Genome_Mining Genome Mining of G. vellereum BGC_Identification Identify Putative Protoilludene Synthase Gene Genome_Mining->BGC_Identification Gene_Cloning Clone Gene into Expression Vector BGC_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression in E. coli Gene_Cloning->Heterologous_Expression Protein_Purification Purify Recombinant Protein Heterologous_Expression->Protein_Purification In_Vitro_Assay In Vitro Enzyme Assay with FPP Protein_Purification->In_Vitro_Assay GCMS_Analysis GC-MS Analysis of Products In_Vitro_Assay->GCMS_Analysis Functional_Confirmation Confirm Protoilludene Production GCMS_Analysis->Functional_Confirmation

Caption: Workflow for functional characterization of protoilludene synthase.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound presents a fascinating area of study with significant potential for biotechnological applications. While the general framework of the pathway can be inferred from our knowledge of other fungal sesquiterpenoids, the specific enzymes and their precise functions in Granulobasidium vellereum remain to be elucidated. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step forward. This will not only confirm the proposed pathway but also provide the genetic tools for heterologous production of this compound and related compounds. Furthermore, the discovery of novel protoilludene synthases and tailoring enzymes could expand the biocatalytic toolbox for synthetic biology and the generation of novel, high-value molecules for the pharmaceutical and other industries. Future research should focus on the targeted knockout of candidate genes in G. vellereum (if genetically tractable) or the complete heterologous reconstitution of the pathway in a model host to definitively establish the function of each gene in the cluster.

References

The Diverse Biological Activities of Protoilludane Sesquiterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory potential of protoilludane sesquiterpenes, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Protoilludane sesquiterpenes, a class of natural products primarily isolated from fungi, possess a unique 5-6-4 fused ring system that has attracted significant interest in the scientific community.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.[3][4] This technical guide provides a detailed overview of the biological activities of protoilludane sesquiterpenes, complete with quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

A significant number of protoilludane sesquiterpenes have exhibited cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds, particularly the illudin family, involves DNA damage. Illudin S, for instance, has been shown to be a DNA alkylator, inducing lesions that are primarily repaired through transcription- and replication-coupled repair pathways.[1][5] This compound inhibits DNA synthesis in vivo, and its toxicity is enhanced in cells with lower levels of glutathione.[2][6] The selective toxicity of illudin S in certain cancer cells is attributed to an energy-dependent transport mechanism present in sensitive cells.[7]

Several protoilludane sesquiterpene aryl esters have also demonstrated notable cytotoxicity. For example, compounds isolated from Armillaria mellea have shown activity against cell lines such as HepG2.[8][9] The cytotoxic potential of these compounds underscores their importance as potential leads for novel anticancer drugs.

Table 1: Cytotoxic Activity of Selected Protoilludane Sesquiterpenes

CompoundCancer Cell LineIC50 (µM)Reference
ArmillaricinH4605.5[1]
MCF74.8[1]
HT-294.6[1]
CEM5.8[1]
Melleolide RMCF73.7[1]
CEM3.4[1]
Melleolide FMCF78.3[1]
H4605.1[1]
Melleolide JMCF74.4[1]
H4605.7[1]
HL-6014.11[1]
A-54914.73[1]
SMMC-772117.41[1]
Melleolide NHT-297.1[1]
H4605.5[1]
CEM5.4[1]
Melleolide PMCF74.8[1]
H4604.5[1]
CEM28.8[1]
ArmillaneHL-6015.80 - 23.03[10][11]
A54915.80 - 23.03[10][11]
MCF-715.80 - 23.03[10][11]
SMMC-772115.80 - 23.03[10][11]
SW48015.80 - 23.03[10][11]
Phellinignin DHL-6021.1[9]
SMMC-772112.3[9]
SW48013.9[9]

Antimicrobial and Antifungal Activity

Protoilludane sesquiterpenes have also been recognized for their significant antimicrobial and antifungal properties.[2][3] Lentinellic acid, for example, exhibits potent activity against a range of bacteria, including Aerobacter aerogenes and Bacillus brevis.[1] Other compounds like sulcatine A and B have shown moderate activity against E. coli.[1] The diverse structural modifications of the protoilludane skeleton contribute to the varied spectrum of antimicrobial action.

Table 2: Antimicrobial Activity of Selected Protoilludane Sesquiterpenes

CompoundMicroorganismMIC (µg/mL)Reference
Sulcatine AE. coli ATCC2592232[1]
Mannheimia haemolytica ATCC1400332[1]
Sulcatine BE. coli ATCC2592232[1]
3-epi-illudolE. coli ATCC2592232[1]
Lentinellic acidAerobacter aerogenes1-5[1]
Bacillus brevis1-5[1]
Corynebacterium insidiosum1-5[1]
Acinetobacter aerogenes20-50[1]
Bacillus subtilis20-50[1]
Micrococcus luteus10-20[1]
Proteus vulgaris20-50[1]
Staphylococcus aureus20-50[1]
Streptomyces sp.10-20[1]

Anti-inflammatory Activity

The anti-inflammatory potential of sesquiterpenes, in general, is well-documented, and protoilludanes are no exception.[12][13] While specific in-depth studies on the anti-inflammatory mechanisms of a wide range of protoilludane sesquiterpenes are still emerging, the known interactions of other sesquiterpenes with inflammatory pathways, such as the NF-κB pathway, suggest a promising area for future research.[14] The inhibition of protein denaturation is a common in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a key feature of inflammation.[15][16]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[18]

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[17][18]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[8][18]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[8][17] The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add protoilludane sesquiterpenes A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 1-4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[19][20]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[20][21]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[11]

  • Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.[20]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate C->D E Observe for visible growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay.

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[21][22]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and swab it evenly onto the surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.[12][23]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[22]

  • Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 16-18 hours at 35°C).[22]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow A Prepare a lawn of bacteria on an agar plate B Place compound-impregnated disks on the agar A->B C Incubate the plate B->C D Measure the diameter of the zone of inhibition C->D E Determine susceptibility D->E

Caption: Workflow of the agar disk diffusion assay.

Anti-inflammatory Assay: Inhibition of Protein Denaturation

This in vitro assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[7][16]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.[7]

  • Incubation: Incubate the samples at 37°C for 20 minutes.[7]

  • Heat-Induced Denaturation: Heat the samples at 57-70°C for 5-20 minutes.[7][24]

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.[7]

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[10] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory mediators. Some sesquiterpenes have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[14]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB->IkB ubiquitination & degradation IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Protoilludane Protoilludane Sesquiterpenes Protoilludane->IKK_complex inhibits? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by protoilludane sesquiterpenes.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents, including some natural products, exert their effects by inducing apoptosis in cancer cells. Sesquiterpene lactones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[25] This often involves the modulation of Bcl-2 family proteins and the activation of caspases.[25]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases activates DNA_Damage DNA Damage (e.g., by Illudins) Bax Bax (Pro-apoptotic) DNA_Damage->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Execution_Caspases activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Bax->Mitochondrion permeabilizes Apoptosis Apoptosis Execution_Caspases->Apoptosis Protoilludane Protoilludane Sesquiterpenes Protoilludane->DNA_Damage Protoilludane->Bcl2 downregulates? Protoilludane->Bax upregulates?

Caption: Overview of the intrinsic and extrinsic apoptosis pathways, highlighting potential targets of protoilludane sesquiterpenes.

Conclusion

Protoilludane sesquiterpenes represent a structurally diverse and biologically active class of natural products with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing detailed methodologies to facilitate future studies in this exciting field. The continued exploration of these fascinating molecules holds promise for the discovery of novel and effective therapeutic agents.

References

Antifungal Properties of Radulone A: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Antifungal Properties of Radulone A

This document aims to provide a comprehensive overview of the antifungal properties of the natural compound this compound. However, a thorough review of the current scientific literature reveals a significant gap in the understanding of this specific molecule's bioactivity. At present, there is no publicly available data detailing the antifungal properties, mechanism of action, or quantitative efficacy (such as Minimum Inhibitory Concentration values) of this compound.

Initial searches and preliminary investigations into chemical synthesis pathways of this compound exist within the scientific domain; however, these studies do not extend to the exploration of its biological activities. The focus of the available literature remains on the synthetic chemistry aspects of the molecule.

Consequently, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as originally intended. Further empirical research is required to elucidate any potential antifungal characteristics of this compound. This would involve:

  • In vitro susceptibility testing: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a panel of clinically relevant fungal pathogens.

  • Mechanism of action studies: To investigate how this compound may exert its antifungal effects, such as targeting the cell wall, cell membrane, or specific metabolic pathways.

  • In vivo efficacy studies: To evaluate the therapeutic potential of this compound in animal models of fungal infections.

We recommend that researchers interested in novel antifungal agents consider initiating a research program to explore the bioactivity of this compound. Such studies would be foundational in determining if this compound warrants further development as a potential antifungal therapeutic.

This document will be updated as new information regarding the antifungal properties of this compound becomes available in the peer-reviewed literature. We encourage the scientific community to share any relevant findings to advance our collective understanding.

Radulone A: A Technical Guide to its Natural Origin, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a protoilludane-type sesquiterpenoid, has emerged as a molecule of interest due to its diverse biological activities, including antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the natural source, discovery, and key experimental data associated with this compound. Detailed methodologies for its isolation and characterization are presented, alongside a summary of its physicochemical and biological properties. Furthermore, this document elucidates potential signaling pathways influenced by this class of compounds, offering a foundation for future research and drug development endeavors.

Discovery and Natural Source

This compound was first isolated and characterized by Nord et al. in 2013.[1] Its natural source is the saprotrophic wood-decay basidiomycete fungus, Granulobasidium vellereum (Ellis & Cragin) Jülich.[1][2][3] In some earlier literature and databases, the source was erroneously cited as R. confluens, but the definitive discovery publication clarifies its origin from G. vellereum.[1][4] This fungus is found in deciduous forests across Europe, East Asia, and North America and is known to produce a variety of bioactive secondary metabolites.

Physicochemical and Spectroscopic Data

This compound is a solid sesquiterpene with the chemical formula C₁₅H₁₈O₃ and a molecular weight of 246.3 g/mol .[1] It is soluble in dichloromethane, DMSO, ethanol, and methanol (B129727). While specific melting point and detailed spectroscopic data from the original discovery paper were not fully accessible, the structural elucidation was achieved through NMR, MS, CD, and polarimetry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₈O₃[1]
Molecular Weight 246.3 g/mol [1]
Physical State Solid
Solubility Dichloromethane, DMSO, Ethanol, Methanol[1]
Natural Source Granulobasidium vellereum[1]

Biological Activity

This compound has demonstrated a range of biological activities, highlighting its potential as a lead compound for drug discovery.

Antifungal Activity

The initial discovery of this compound revealed its potent antifungal properties. It completely inhibited the spore germination of several competing fungi at varying concentrations.[1]

Table 2: Antifungal Activity of this compound (Spore Germination Inhibition)

Fungal SpeciesInhibition ConcentrationReference
Phlebiopsis gigantea10 µM[1][2]
Heterobasidion occidentale100 µM[1][2]
Coniophora puteana500 µM[1][2]
Cytotoxic Activity

Subsequent studies have revealed that this compound exhibits significant cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxic Activity of this compound (IC₅₀ Values)

Cell LineCell TypeIC₅₀ (µM)Reference
L1210Skin Lymphocytic Leukemia1[1]
HL-60Promyeloblast Leukemia2[1]
COS-7Kidney Fibroblasts16[1]
HeLaCervical Cancer20[1]
Antibacterial Activity

This compound is active against a panel of eight bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 41 to 406 µM.[1]

Platelet Aggregation Inhibition

This compound has been shown to inhibit the aggregation of isolated human platelets induced by various agents.

Table 4: Inhibition of Human Platelet Aggregation by this compound (IC₅₀ Values)

Inducing AgentIC₅₀ (µM)Reference
ADP2[1]
Phorbol 12-myristate 13-acetate38[1]
Collagen28[1]
Arachidonic Acid53[1]

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of this compound, based on standard practices for sesquiterpenoids from fungal sources.

Fungal Cultivation and Extraction
  • Cultivation: Granulobasidium vellereum is cultured on a suitable solid or in a liquid medium to generate sufficient biomass.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol to obtain a crude extract containing the secondary metabolites.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate compounds based on polarity.

  • Further Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable solvent system (e.g., methanol-water gradient).

The workflow for the isolation and purification of this compound can be visualized as follows:

G cluster_0 Fungal Culture & Extraction cluster_1 Purification A Granulobasidium vellereum Culture B Extraction with Organic Solvent A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection D->E F Preparative HPLC E->F G Pure this compound F->G

Figure 1: General workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the overall carbon-hydrogen framework.

  • Circular Dichroism (CD) and Polarimetry: To determine the stereochemistry of the molecule.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been extensively elucidated, its cytotoxic and anti-inflammatory potential suggests possible interactions with key cellular signaling cascades that regulate cell proliferation, survival, and inflammation. Based on the activities of other sesquiterpenoids, the following pathways are plausible targets.

Apoptosis Pathway

The cytotoxic activity of this compound against cancer cell lines suggests it may induce apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

G cluster_0 Apoptosis Induction A This compound B Cellular Stress A->B C Mitochondrial Pathway B->C D Caspase-9 Activation C->D E Caspase-3 Activation D->E F Apoptosis E->F

Figure 2: Postulated intrinsic apoptosis pathway induced by this compound.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. This compound's potential anti-inflammatory effects could be mediated through the suppression of NF-κB activation.

G cluster_0 NF-κB Signaling A Inflammatory Stimuli B IKK Activation A->B C IκBα Degradation B->C D NF-κB Nuclear Translocation C->D E Pro-inflammatory Gene Expression D->E RaduloneA This compound RaduloneA->B Inhibition

Figure 3: Potential inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a spectrum of biological activities. Its discovery from Granulobasidium vellereum underscores the importance of exploring fungal biodiversity for novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully understand its therapeutic potential. Further investigation into its structure-activity relationships through the synthesis of analogues could lead to the development of more potent and selective drug candidates for the treatment of cancer and fungal infections.

References

Radulone A (CAS No. 221374-79-4): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a sesquiterpene fungal metabolite, has demonstrated a wide spectrum of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, and a detailed summary of its reported biological effects. This guide collates quantitative data from various bioassays, outlines general experimental protocols for assessing its activity, and proposes putative signaling pathways involved in its mechanism of action based on current knowledge of the sesquiterpene class of compounds.

Introduction

This compound (CAS Number: 221374-79-4) is a natural product belonging to the protoilludane class of sesquiterpenes.[1] Originally isolated from the fungus Radulodon confluens, and also found in the wood-decomposing fungus Granulobasidium vellereum, it has attracted scientific attention due to its diverse pharmacological potential.[1][2] This technical guide aims to consolidate the available scientific data on this compound to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is characterized by a complex tricyclic carbon skeleton. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 221374-79-4[1][3]
Molecular Formula C₁₅H₁₈O₃[1][3]
Molecular Weight 246.30 g/mol [2][3]
Formal Name (3S,8aS,8bS,9S)-2,3,8,8a-tetrahydro-9-hydroxy-3,6,8a-trimethyl-3,8b-methano-8bH-cyclobuta[4][5]benzo[1,2-b]pyran-5(7H)-one[1]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol[1]
Source Microbial[1]

Biological Activities

This compound has been reported to exhibit antibacterial, antifungal, antiplatelet, and cytotoxic activities. The following sections and tables summarize the quantitative data associated with these biological effects.

Antibacterial Activity

This compound has shown inhibitory effects against a panel of eight bacterial strains.[1]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Strain 141-406
Strain 241-406
Strain 341-406
Strain 441-406
Strain 541-406
Strain 641-406
Strain 741-406
Strain 841-406
Antifungal Activity

The compound has been shown to inhibit the spore germination of several fungal species.[2][4]

Fungal SpeciesInhibitory Concentration (µM)
Phlebiopsis gigantea10
Coniophora puteana500
Heterobasidion occidentale100
Antiplatelet Activity

This compound demonstrates potent inhibition of human platelet aggregation induced by various agonists.[1]

Inducing AgentIC₅₀ (µM)
ADP2
Collagen28
Arachidonic Acid53
Phorbol 12-myristate 13-acetate (PMA)38
Cytotoxic Activity

Significant cytotoxicity has been observed against several cancer cell lines and a fibroblast cell line.[1]

Cell LineCell TypeIC₅₀ (µM)
L1210Skin Lymphocytic Leukemia1
HL-60Promyeloblast Leukemia2
HeLaCervical Cancer20
COS-7Kidney Fibroblasts16

Experimental Protocols

This section provides an overview of the general methodologies employed to assess the biological activities of this compound. These protocols are based on standard laboratory practices and the types of assays mentioned in the available literature.

Antibacterial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Bacterial strains are cultured in appropriate broth medium to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Antifungal Spore Germination Assay
  • Spore Collection: Fungal spores are harvested from mature cultures grown on a suitable agar (B569324) medium.

  • Spore Suspension: The collected spores are suspended in a germination medium to a defined concentration.

  • Treatment: The spore suspension is treated with various concentrations of this compound.

  • Incubation: The treated spores are incubated under conditions that promote germination (e.g., specific temperature and humidity).

  • Assessment of Germination: Spore germination is assessed microscopically at specific time points by counting the number of germinated versus non-germinated spores. The inhibitory concentration is then calculated.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.

  • Assay Setup: The PRP is placed in an aggregometer cuvette and warmed to 37°C.

  • Treatment and Induction: this compound or a vehicle control is added to the PRP, followed by the addition of a platelet aggregation-inducing agent (e.g., ADP, collagen).

  • Measurement: Platelet aggregation is measured as an increase in light transmission through the PRP suspension over time.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of this compound's inhibition of platelet aggregation.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: The selected cancer or fibroblast cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve of cell viability versus this compound concentration.

Putative Signaling Pathways and Mechanism of Action

While specific experimental data on the signaling pathways directly modulated by this compound is not yet available, the known mechanisms of action for the broader class of sesquiterpenes provide a basis for proposing hypothetical pathways.

Cytotoxicity and Apoptosis

Many sesquiterpenes exert their cytotoxic effects by inducing apoptosis (programmed cell death). A plausible mechanism for this compound involves the induction of cellular stress, leading to the activation of apoptotic signaling cascades. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cytotoxicity_Pathway Radulone_A This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Radulone_A->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Radulone_A This compound Radulone_A->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NF_kB_Activation NF-κB Nuclear Translocation IkB_Phosphorylation->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression

References

Methodological & Application

Application Notes & Protocols: Total Synthesis Strategies for Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A is a protoilludane sesquiterpenoid isolated from the fungus Radulomyces confluens. It exhibits interesting biological activities, including antifungal properties, making it a target of interest for synthetic chemists. To date, a completed total synthesis of this compound has not been reported in the scientific literature. However, significant progress towards its synthesis has been described, most notably a strategy centered on an anionic electrocyclization cascade to construct the core tricyclic skeleton. These application notes detail the proposed synthetic strategies and provide protocols for key transformations based on published studies towards the synthesis of the this compound core and related protoilludane natural products.

Chemical Structure of this compound

This compound possesses a complex, tetracyclic structure characteristic of the protoilludane family. Its chemical formula is C₁₅H₁₈O₃, and its structure features a fused 5-6-4 ring system with an additional ether bridge.

Proposed Synthetic Strategy: Anionic Electrocyclization Cascade

The most prominent synthetic strategy reported to date for this compound involves a proposed anionic electrocyclization cascade. This approach, investigated by the research group of Andrew L. Lawrence, aims to construct the challenging tricyclic protoilludane carbon skeleton in a highly efficient manner. While the full synthesis is yet to be published, the key conceptual steps of this strategy can be outlined.

The core of this strategy is the formation of a key intermediate containing the tricyclic protoilludane skeleton. The proposed pathway involves the generation of an oxygen-centered anion which then participates in a cascade of ring-closing reactions.

Diagram of the Proposed Anionic Electrocyclization Cascade for the Protoilludane Core

G cluster_0 Precursor Synthesis cluster_1 Key Cascade Reaction cluster_2 Completion of Synthesis A Acyclic Precursor B Functionalized Cyclopentene (B43876) A->B [Reaction Sequence] C Anionic Cascade Precursor B->C D Tricyclic Intermediate (Protoilludane Core) C->D Anionic Electrocyclization Cascade E Functional Group Manipulation D->E F This compound E->F

Caption: A logical workflow of the proposed total synthesis strategy for this compound, highlighting the key anionic electrocyclization cascade.

Quantitative Data from Related Protoilludane Syntheses

As a complete total synthesis of this compound has not been published, a comprehensive table of yields for each step is not available. The following table summarizes typical yields for key transformations utilized in the synthesis of various protoilludane cores, providing a benchmark for the feasibility of the proposed steps.

Transformation Reactants Reagents and Conditions Product Yield (%) Reference
Diels-Alder Cycloaddition Substituted diene and dienophileLewis Acid (e.g., Et₂AlCl), CH₂Cl₂, -78 °C to rtCyclohexene derivative70-90General transformation in protoilludane synthesis
Ring-Closing Metathesis DieneGrubbs' Catalyst (1st or 2nd gen.), CH₂Cl₂, rtCyclopentene derivative85-95General transformation in protoilludane synthesis
[2+2] Photocycloaddition Enone and alkenehν (λ > 300 nm), AcetoneCyclobutane adduct50-70Key step in many protoilludane syntheses
Anionic Oxy-Cope Rearrangement 1,5-diene with a hydroxyl groupKH, 18-crown-6 (B118740), THFRearranged enone60-80Analogous to the proposed cascade
Oxidation of Alcohol Secondary alcoholDess-Martin periodinane, CH₂Cl₂, rtKetone90-98Common functional group manipulation
Reduction of Ketone KetoneNaBH₄, MeOH, 0 °CSecondary alcohol90-99Common functional group manipulation

Experimental Protocols for Key Experiments

The following are representative, detailed protocols for key reactions that would be essential in the synthesis of the this compound core, based on established methods in protoilludane synthesis.

Protocol 1: Construction of a Cyclopentene Intermediate via Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for the synthesis of a substituted cyclopentene, a likely precursor to the anionic electrocyclization substrate.

Materials:

  • Acyclic diene precursor (1.0 equiv)

  • Grubbs' Second Generation Catalyst (0.05 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add the acyclic diene precursor.

  • Dissolve the diene in anhydrous CH₂Cl₂ to a concentration of 0.01 M.

  • To this solution, add Grubbs' Second Generation Catalyst.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for an additional 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired cyclopentene product.

Protocol 2: Proposed Key Anionic Electrocyclization Cascade

This hypothetical protocol is based on the principles of anionic electrocyclization and serves as a starting point for the investigation of the key cascade reaction towards the protoilludane core.

Materials:

  • Anionic cascade precursor (a functionalized cyclopentene with a tethered enone system and a hydroxyl or silyl (B83357) ether protecting group) (1.0 equiv)

  • Potassium hydride (KH, 30% dispersion in mineral oil) (1.2 equiv) or another suitable base (e.g., n-BuLi, LHMDS)

  • 18-crown-6 (0.1 equiv, if using KH)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere of argon, add a suspension of potassium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the anionic cascade precursor and 18-crown-6 in anhydrous THF.

  • Slowly add the solution of the precursor to the KH suspension via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the cascade reaction should be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the tricyclic protoilludane intermediate.

Diagram of the Experimental Workflow for the Key Cascade

G A 1. Dissolve Precursor in Anhydrous THF C 3. Slow Addition of Precursor Solution to KH A->C B 2. Prepare KH Suspension in Anhydrous THF at 0°C B->C D 4. Warm to RT and Stir (Monitor by TLC/LC-MS) C->D E 5. Quench with Sat. NH4Cl (aq) at 0°C D->E F 6. Aqueous Workup (EtOAc Extraction) E->F G 7. Dry, Concentrate, and Purify (Flash Chromatography) F->G H Isolated Tricyclic Intermediate G->H

Caption: A step-by-step workflow for the proposed anionic electrocyclization cascade experiment.

The total synthesis of this compound remains an open and challenging endeavor in the field of organic chemistry. The proposed strategy utilizing an anionic electrocyclization cascade represents a novel and potentially powerful approach to assemble the intricate protoilludane skeleton. The successful execution of this strategy would not only provide access to this compound for further biological evaluation but also offer a valuable synthetic tool for the construction of other complex natural products. The protocols and data presented here, based on progress in the field, provide a solid foundation for researchers aiming to tackle this synthetic challenge.

Application Notes and Protocols for Antifungal Susceptibility Testing of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A is a protoilludane sesquiterpenoid isolated from the wood-decomposing fungus Granulobasidium vellereum. This class of natural products has garnered interest for a variety of bioactivities, including antifungal properties. These application notes provide a framework for conducting antifungal susceptibility testing of this compound, offering detailed protocols for determining its efficacy against various fungal species. The provided methodologies are based on established standards to ensure reproducibility and comparability of results, which are crucial for the evaluation of novel antifungal candidates in a drug development pipeline.

Data Presentation: In Vitro Antifungal Activity of this compound

The currently available quantitative data on the antifungal activity of this compound is limited to its inhibitory effects on spore germination. Further studies are required to establish a broader antifungal spectrum, including Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) against clinically relevant yeasts and molds.

Table 1: Inhibitory Concentration of this compound against Fungal Spore Germination

Fungal SpeciesInhibition Concentration (µM)
Phlebiopsis gigantea10[1]
Heterobasidion occidentale100[1]
Coniophora puteana500[1]

Experimental Protocols

The following are detailed protocols for determining the antifungal susceptibility of this compound. These are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays, a gold-standard method for in vitro antifungal susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the procedure for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland standards

  • Hemocytometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock and Working Solutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • Subculture the yeast onto an SDA plate and incubate at 35°C for 24-48 hours.

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

      • Further dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For Molds (e.g., Aspergillus fumigatus):

      • Grow the mold on a PDA plate at 35°C for 5-7 days until sporulation is evident.

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically the concentration that shows complete inhibition of growth.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed after the MIC has been determined to assess whether this compound has a fungicidal or fungistatic effect.

Materials:

  • Microtiter plate from the completed MIC assay

  • SDA or PDA plates

  • Micropipette and sterile tips

  • Incubator (35°C)

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth (or significant inhibition), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh SDA or PDA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound from the MIC plate that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) on the subculture plate.

Visualizations

Antifungal_Susceptibility_Testing_Workflow Workflow for Antifungal Susceptibility Testing of this compound cluster_prep Preparation cluster_assay Assay cluster_determination Determination stock Prepare this compound Stock Solution working Prepare this compound Working Solutions stock->working serial_dilution Perform Serial Dilutions in 96-well Plate working->serial_dilution inoculum Prepare Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Subculture Plates subculture->incubate_mfc read_mfc Read MFC incubate_mfc->read_mfc Antifungal_Targets_and_Signaling Potential Fungal Signaling Pathways Targeted by Antifungals cluster_external External Stress cluster_response Cellular Response antifungal Antifungal Compound (e.g., this compound) cell_wall Cell Wall Integrity (CWI) Pathway antifungal->cell_wall ? hog High Osmolarity Glycerol (HOG) Pathway antifungal->hog ? calcium Calcium Signaling antifungal->calcium ? stress_response Stress Adaptation cell_wall->stress_response hog->stress_response calcium->stress_response cell_cycle Cell Cycle Arrest apoptosis Apoptosis stress_response->cell_cycle stress_response->apoptosis

References

Application Notes and Protocols for Fungal Spore Germination Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal spores are resilient structures responsible for the dispersal and survival of fungi, playing a critical role in the initiation of fungal diseases in plants and animals, including humans. The germination of these spores is a pivotal step for fungal pathogenesis, making it an attractive target for the development of novel antifungal agents. The Fungal Spore Germination Inhibition Assay is a fundamental method used to screen and evaluate the efficacy of compounds that can prevent this crucial developmental stage. These application notes provide detailed protocols for conducting such assays, presenting quantitative data, and visualizing key related pathways.

Principle of the Assay

The core principle of the fungal spore germination inhibition assay is to expose fungal spores to a test compound and subsequently quantify the extent to which germination is prevented compared to an untreated control.[1] Germination is typically characterized by the emergence of a germ tube from the spore.[1] Inhibition can be assessed through various methods, including direct microscopic observation, measurement of metabolic activity, or high-throughput screening techniques that utilize reporters like luciferase or changes in optical density.[2][3] This assay is a valuable tool for identifying potential antifungal candidates and for studying the mechanisms of fungal pathogenesis.[4]

Experimental Protocols

Protocol 1: Microscopic Spore Germination Inhibition Assay

This protocol details a widely used method for directly observing and quantifying the inhibition of fungal spore germination.

Materials:

  • Fungal spores of interest

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile distilled water

  • Test compounds (e.g., fungicides, extracts)

  • Solvent for test compounds (e.g., DMSO, sterile water)

  • Microscope slides (cavity slides are recommended) and coverslips

  • Micropipettes and sterile tips

  • Hemocytometer or spectrophotometer for spore counting

  • Incubator

  • Microscope with imaging capabilities

Procedure:

  • Spore Suspension Preparation:

    • Harvest fresh fungal spores from a mature culture grown on an agar plate by gently scraping the surface with a sterile loop or by washing the plate with sterile distilled water.

    • Suspend the spores in sterile distilled water.

    • Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

    • Adjust the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).[5]

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the liquid medium. Ensure the final solvent concentration is consistent across all treatments and does not inhibit germination on its own. A solvent-only control should be included.

    • In the wells of a microtiter plate or on cavity slides, mix a defined volume of the spore suspension with an equal volume of the test compound dilution.[6]

    • Include a positive control (no test compound, only medium) and a negative control (medium with the highest concentration of solvent used).

  • Incubation:

    • Incubate the slides or plates in a humid chamber at the optimal temperature for the specific fungal species (typically 25-28°C) for a period sufficient for germination to occur in the control group (usually 6-24 hours).[7]

  • Assessment of Germination:

    • After incubation, place a drop of the spore suspension from each treatment onto a microscope slide and cover with a coverslip.

    • Observe the spores under a microscope at 100x or 400x magnification.

    • A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.[7]

    • Count at least 100 spores per replicate for each treatment and determine the number of germinated and non-germinated spores.

  • Data Analysis:

    • Calculate the percentage of germination for each treatment using the following formula:

      • Percentage Germination = (Number of Germinated Spores / Total Number of Spores Counted) x 100

    • Calculate the percentage of germination inhibition using the following formula:

      • Percentage Inhibition = [ (Germination in Control - Germination in Treatment) / Germination in Control ] x 100

    • Determine the EC50 value (the concentration of the compound that inhibits 50% of spore germination) by plotting the percentage inhibition against the log of the compound concentration and performing a regression analysis.[8]

Protocol 2: High-Throughput Luciferase-Based Germination Assay

This protocol is adapted for screening large numbers of compounds and relies on a genetically engineered fungal strain expressing luciferase upon germination.[2][3]

Materials:

  • Fungal strain expressing a germination-inducible luciferase reporter

  • Appropriate growth medium (e.g., YPD)

  • 384-well microtiter plates

  • Compound library

  • Luciferase assay reagent (e.g., Nano-Glo®)

  • Luminometer plate reader

Procedure:

  • Spore Suspension and Plating:

    • Prepare a spore suspension of the reporter strain as described in Protocol 1, adjusting the concentration to 1 x 10^5 spores/mL in the growth medium.

    • Dispense the spore suspension into the wells of a 384-well plate.

  • Compound Addition:

    • Add the test compounds from a library to the wells at the desired final concentration. Include appropriate controls.

  • Incubation:

    • Incubate the plates at the optimal germination temperature for a time determined to give a robust luciferase signal in the control wells (e.g., 10 hours).[3]

  • Luminescence Reading:

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of each well to the control wells.

    • Compounds that significantly reduce the luminescence signal are considered potential inhibitors of spore germination.

Data Presentation

Quantitative data from spore germination inhibition assays should be summarized for clear comparison.

Table 1: Example Data for Microscopic Spore Germination Inhibition Assay of Fusarium oxysporum

Treatment (Fungicide)Concentration (µg/mL)Mean Germination (%)Standard DeviationPercentage Inhibition (%)
Control (Water)095.2± 2.50.0
Fungicide A170.5± 4.125.9
Fungicide A1035.1± 3.863.1
Fungicide A505.8± 1.293.9
Fungicide B188.3± 3.27.2
Fungicide B1062.7± 5.534.1
Fungicide B5020.4± 2.978.6

Table 2: Example High-Throughput Screening Results for Spore Germination Inhibitors against Aspergillus fumigatus

Compound IDConcentration (µM)Luminescence (RLU)% of ControlGermination Inhibition
Control01,500,000100%No
Cmpd-001101,450,00096.7%No
Cmpd-00210150,00010.0%Yes
Cmpd-003101,300,00086.7%No
Cmpd-0041050,0003.3%Yes

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow Spore_Harvest Spore Harvesting & Purification Spore_Quantification Spore Quantification (Hemocytometer/OD) Spore_Harvest->Spore_Quantification Spore_Suspension Preparation of Spore Suspension Spore_Quantification->Spore_Suspension Assay_Setup Assay Setup (Spores + Compound) Spore_Suspension->Assay_Setup Compound_Prep Test Compound Preparation Compound_Prep->Assay_Setup Incubation Incubation (Controlled Environment) Assay_Setup->Incubation Data_Collection Data Collection (Microscopy/Luminometry) Incubation->Data_Collection Data_Analysis Data Analysis (% Inhibition, EC50) Data_Collection->Data_Analysis Result Identification of Inhibitors Data_Analysis->Result

Caption: Experimental workflow for the fungal spore germination inhibition assay.

Signaling Pathway

The cAMP-dependent protein kinase A (PKA) signaling pathway is a highly conserved and crucial regulator of spore germination in many fungal species.[9][10] Environmental cues, such as the presence of nutrients, trigger this pathway, leading to the activation of genes required for germination.

cAMP_Signaling_Pathway Nutrients Nutrients (Glucose, Amino Acids) GPCR G-Protein Coupled Receptor (GPCR) Nutrients->GPCR activates G_Protein G-Protein GPCR->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces ATP ATP ATP->Adenylate_Cyclase PKA_R PKA (Regulatory Subunit) cAMP->PKA_R binds to PKA_C PKA (Catalytic Subunit - Active) PKA_R->PKA_C releases Transcription_Factors Transcription Factors PKA_C->Transcription_Factors phosphorylates Germination_Genes Germination-Specific Gene Expression Transcription_Factors->Germination_Genes activates Germination Spore Germination Germination_Genes->Germination Inhibitor Test Compound (Inhibitor) Inhibitor->Adenylate_Cyclase inhibits

Caption: The cAMP-PKA signaling pathway in fungal spore germination.

References

Application Notes and Protocols for In Vitro Evaluation of Radulone A Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the antifungal properties of Radulone A, a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] The protocols outlined below are based on established methodologies for antifungal susceptibility testing and mechanism of action studies.

Introduction to this compound

This compound is a sesquiterpenoid with known inhibitory effects on the spore germination of several fungi.[1] Specifically, it has been shown to inhibit the spore germination of Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale at concentrations of 10 µM, 500 µM, and 100 µM, respectively.[1] To further characterize its antifungal potential for drug development, a systematic in vitro evaluation against a panel of clinically relevant fungal pathogens is essential. These protocols will guide the determination of its minimum inhibitory concentration (MIC), its efficacy against fungal biofilms, and its potential mechanism of action.

Data Presentation

Quantitative data from the in vitro assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Spore Germination Inhibition by this compound

Fungal Species Effective Concentration for Spore Germination Inhibition (µM)
Phlebiopsis gigantea 10[1]
Coniophora puteana 500[1]

| Heterobasidion occidentale | 100[1] |

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal Species This compound MIC₅₀ (µg/mL) Fluconazole MIC₅₀ (µg/mL) Amphotericin B MIC₅₀ (µg/mL)
Candida albicans (ATCC 90028) User-generated data User-generated data User-generated data
Candida glabrata (ATCC 2001) User-generated data User-generated data User-generated data
Cryptococcus neoformans (H99) User-generated data User-generated data User-generated data
Aspergillus fumigatus (ATCC 204305) User-generated data User-generated data User-generated data

This table is a template. The user is required to populate it with their own experimental data.

Table 3: Hypothetical Biofilm Inhibition Data for this compound

Fungal Species This compound MBIC₅₀ (µg/mL)
Candida albicans (ATCC 90028) User-generated data
Candida glabrata (ATCC 2001) User-generated data

This table is a template. The user is required to populate it with their own experimental data. MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • For yeasts, subculture the strain on SDA and incubate at 35°C for 24 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

    • For filamentous fungi, grow the strain on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.

  • Broth Microdilution Assay:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles and ≥80% for other agents) compared to the positive control.

Materials and Reagents:

  • Same as for MIC determination

  • Crystal Violet (0.1%)

  • Ethanol (95%)

Protocol:

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of the standardized fungal inoculum (prepared as in the MIC protocol) to each well.

    • Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

  • Treatment with this compound:

    • After the adhesion phase, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 200 µL of RPMI-1640 medium containing serial dilutions of this compound to the wells.

    • Include a positive control (inoculum with drug-free medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Wash the wells with PBS to remove planktonic cells.

    • Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.

    • Stain the biofilms with 200 µL of 0.1% crystal violet for 20 minutes.

    • Wash the wells with distilled water and allow them to air dry.

    • Solubilize the stained biofilm with 200 µL of 95% ethanol.

    • Measure the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC₅₀ is the concentration of this compound that causes a 50% reduction in biofilm formation compared to the positive control.

A potential mechanism of antifungal action for novel compounds involves the disruption of the fungal cell membrane.

Cell Membrane Permeability Assay (Propidium Iodide Uptake):

Materials and Reagents:

  • Fungal cells treated with this compound (at MIC)

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat fungal cells with this compound at its MIC for a predetermined time (e.g., 4 hours). Include untreated cells as a negative control and heat-killed cells as a positive control.

  • Staining:

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS and add PI to a final concentration of 2 µg/mL.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the percentage of PI-positive cells.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_radulone Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_radulone->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC Endpoint incubation->read_mic data_analysis Data Analysis and Reporting read_mic->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

signaling_pathway Hypothetical Antifungal Signaling Pathway radulone This compound cell_membrane Fungal Cell Membrane radulone->cell_membrane Interacts with membrane_damage Membrane Permeabilization cell_membrane->membrane_damage Leads to ion_imbalance Ion Homeostasis Disruption membrane_damage->ion_imbalance ros ROS Production ion_imbalance->ros apoptosis Apoptosis ros->apoptosis cell_death Fungal Cell Death apoptosis->cell_death

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

logical_relationship Logical Flow of this compound Antifungal Evaluation start Start Evaluation mic Determine MIC (Susceptibility) start->mic biofilm Assess Anti-Biofilm Activity start->biofilm moa Investigate Mechanism of Action mic->moa biofilm->moa data Analyze and Summarize Data moa->data conclusion Draw Conclusions on Antifungal Potential data->conclusion

Caption: Logical relationship diagram for the comprehensive in vitro evaluation of this compound.

References

Application Notes and Protocols: Carvacrol as a Bio-fungicide for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Carvacrol (B1668589), a natural phenolic monoterpenoid, for research into its potential as an agricultural antifungal agent. This document details its efficacy against various plant pathogenic fungi, outlines its mechanism of action, and provides detailed protocols for in vitro and in vivo evaluation.

Introduction

Carvacrol is a major component of the essential oils of oregano and thyme and has demonstrated broad-spectrum antifungal activity against a range of economically important plant pathogens.[1][2] Its natural origin and potent fungicidal properties make it a promising candidate for the development of environmentally friendly alternatives to synthetic fungicides.[2][3] This document serves as a guide for researchers investigating the application of Carvacrol in agricultural disease management.

Mechanism of Action

Carvacrol exerts its antifungal effects through a multi-target mechanism, primarily by disrupting the fungal cell membrane and interfering with key cellular processes. The primary modes of action include:

  • Cell Membrane Disruption: Carvacrol's hydrophobic nature allows it to partition into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components such as ions and ATP.[1][4] This disruption of membrane integrity is a key factor in its fungicidal activity.

  • Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, and its synthesis is a common target for antifungal agents. Carvacrol has been shown to inhibit the synthesis of ergosterol, further compromising membrane structure and function.[1][5]

  • Induction of Oxidative Stress: Carvacrol can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to proteins, lipids, and DNA, ultimately contributing to cell death.[6]

  • Interference with Signaling Pathways: Evidence suggests that Carvacrol may affect the Ca2+/calcineurin signaling pathway, which is crucial for stress response and virulence in fungi.[7][8][9]

Quantitative Data: In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of Carvacrol against various phytopathogenic fungi.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Alternaria alternata120-[6]
Botrytis cinerea120140[1][4]
Colletotrichum acutatum>50-[2][10]
Botryodiplodia theobromae>50-[2][10]
Fusarium oxysporum250-500-[3]
Neocosmospora solani250-500-[3]
Microdochium nivale250-500-[3]
Sclerotinia sclerotiorum43.4 (EC50)-[11]
Aspergillus carbonarius500-[12]
Penicillium roqueforti2501000[12]

Note: MIC and MFC values can vary depending on the specific fungal isolate and the experimental conditions.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

4.1.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of Carvacrol that inhibits the visible growth of a fungus.

Materials:

  • Carvacrol (≥98% purity)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Fungal culture

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (as a solvent for Carvacrol)

Procedure:

  • Prepare Carvacrol Stock Solution: Dissolve Carvacrol in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Grow the fungal culture on Potato Dextrose Agar (B569324) (PDA) for 5-7 days. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Carvacrol stock solution in PDB to achieve a range of desired concentrations.

  • Inoculation: Add the fungal inoculum to each well containing the Carvacrol dilutions.

  • Controls: Include a positive control (fungal inoculum in PDB without Carvacrol) and a negative control (PDB only).

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

  • Determination of MIC: The MIC is the lowest concentration of Carvacrol at which no visible fungal growth is observed.

4.1.2. Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol assesses the effect of Carvacrol on the radial growth of fungi on a solid medium.

Materials:

  • Carvacrol

  • Potato Dextrose Agar (PDA)

  • Fungal culture on PDA

  • Sterile Petri dishes (90 mm)

  • Cork borer (5 mm diameter)

Procedure:

  • Prepare Carvacrol-Amended Agar: Prepare PDA and autoclave. While the agar is still molten (around 45-50°C), add the required amount of Carvacrol stock solution to achieve the desired final concentrations.

  • Pour Plates: Pour the Carvacrol-amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of the Carvacrol-amended and control (PDA without Carvacrol) plates.

  • Incubation: Incubate the plates at the optimal temperature for the fungus.

  • Measurement: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

In Vivo Plant Protection Assay

This protocol provides a general framework for evaluating the efficacy of Carvacrol in protecting plants from fungal infection. This example uses tomato plants and Botrytis cinerea.

Materials:

  • Tomato plants (e.g., 4-6 weeks old)

  • Botrytis cinerea spore suspension (1 x 10^6 spores/mL)

  • Carvacrol solution (at various concentrations)

  • Surfactant (e.g., Tween 20)

  • Spray bottles

Procedure:

  • Plant Acclimatization: Acclimatize tomato plants in a greenhouse or growth chamber for one week before the experiment.

  • Carvacrol Application: Prepare Carvacrol solutions at different concentrations in sterile water with a small amount of surfactant (e.g., 0.02% Tween 20) to ensure even coverage. Spray the tomato foliage with the Carvacrol solutions until runoff. Control plants are sprayed with water and surfactant only.

  • Inoculation: After 24 hours of Carvacrol treatment, inoculate the plants by spraying them with the B. cinerea spore suspension.

  • Incubation: Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 48 hours to promote infection. Then, move them back to the greenhouse or growth chamber.

  • Disease Assessment: Assess the disease severity 5-7 days after inoculation. This can be done by visually scoring the percentage of leaf area with necrotic lesions or by counting the number of lesions per leaf.

  • Calculate Disease Reduction: Calculate the percentage of disease reduction compared to the control group.

Visualizations

Proposed Mechanism of Action of Carvacrol

Carvacrol_Mechanism Carvacrol Carvacrol CellMembrane Fungal Cell Membrane Carvacrol->CellMembrane Interacts with Ergosterol Ergosterol Synthesis Carvacrol->Ergosterol Inhibits ROS Reactive Oxygen Species (ROS) Production Carvacrol->ROS Induces Signaling Ca2+/Calcineurin Signaling Pathway Carvacrol->Signaling Affects Permeability Increased Membrane Permeability CellMembrane->Permeability Ergosterol->CellMembrane Component of Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Signaling->CellDeath

Caption: Proposed multi-target mechanism of action of Carvacrol against fungal pathogens.

Experimental Workflow for In Vitro Antifungal Assays

Antifungal_Assay_Workflow cluster_MIC MIC Assay (Broth Microdilution) cluster_MGI Mycelial Growth Inhibition Assay (Agar Dilution) MIC_1 Prepare Carvacrol Serial Dilutions MIC_3 Inoculate Microtiter Plate MIC_1->MIC_3 MIC_2 Prepare Fungal Inoculum MIC_2->MIC_3 MIC_4 Incubate MIC_3->MIC_4 MIC_5 Determine MIC (Visual/Spectrophotometric) MIC_4->MIC_5 MGI_1 Prepare Carvacrol- Amended PDA Plates MGI_2 Inoculate with Mycelial Plugs MGI_1->MGI_2 MGI_3 Incubate MGI_2->MGI_3 MGI_4 Measure Colony Diameter MGI_3->MGI_4 MGI_5 Calculate Percent Inhibition MGI_4->MGI_5 InVivo_Workflow start Acclimatize Plants step1 Apply Carvacrol Treatment (Foliar Spray) start->step1 step2 Inoculate with Fungal Pathogen step1->step2 step3 Incubate under High Humidity step2->step3 step4 Assess Disease Severity step3->step4 end Calculate Disease Reduction Percentage step4->end

References

Developing Radulone A as a Bio-Fungicide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radulone A, a protoilludane sesquiterpenoid, has been identified as a promising natural compound with significant antifungal properties. Isolated from the wood-decomposing fungus Granulobasidium vellereum, this compound has demonstrated the ability to inhibit the spore germination of various fungal species, indicating its potential for development as a bio-fungicide.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in evaluating and developing this compound as a novel bio-fungicide. It covers methodologies for assessing its antifungal efficacy and proposes a hypothesized mechanism of action involving a key fungal signaling pathway.

Data Presentation

The antifungal activity of this compound has been quantified through spore germination inhibition assays against several fungal species. The following table summarizes the available quantitative data.

Fungal SpeciesEffective Concentration for Spore Germination Inhibition
Phlebiopsis gigantea10 µM
Coniophora puteana500 µM
Heterobasidion occidentale100 µM

Experimental Protocols

Fungal Spore Germination Inhibition Assay

This protocol is designed to evaluate the efficacy of this compound in preventing fungal spore germination.

Materials:

  • This compound

  • Target fungal cultures

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Hemocytometer

  • Microscope slides

  • Micropipettes

  • Sterile petri dishes

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Harvest spores from a mature fungal culture by flooding the plate with a small volume of sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust the suspension to a final concentration of 1 x 10^6 spores/mL in sterile distilled water.

  • Assay Setup:

    • Prepare serial dilutions of this compound in sterile distilled water to achieve a range of test concentrations.

    • In sterile microcentrifuge tubes, mix 50 µL of the spore suspension with 50 µL of each this compound dilution. Include a control with 50 µL of sterile distilled water instead of the this compound solution.

    • Pipette 20 µL of each mixture onto a sterile microscope slide placed within a humidified petri dish (containing a piece of wet filter paper).

  • Incubation:

    • Incubate the slides at a temperature optimal for the specific fungus (typically 25-28°C) for 12-24 hours, or until spores in the control group have germinated.

  • Data Collection and Analysis:

    • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

    • For each concentration and the control, count a minimum of 100 spores and determine the percentage of germinated spores.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (% Germination in Treatment / % Germination in Control)] x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of spore germination).

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.[2][3][4][5]

Materials:

  • This compound

  • Target fungal cultures

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Multichannel pipette

  • Sterile reservoirs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal inoculum from a 3-5 day old culture grown on PDA.

    • Adjust the inoculum concentration to 0.5-2.5 x 10^3 CFU/mL in RPMI-1640 medium.

  • Plate Preparation:

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control well (medium with fungal inoculum, no this compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control.[4]

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mandatory Visualization

Hypothesized Mechanism of Action: Inhibition of the HOG Signaling Pathway

While the precise molecular target of this compound is yet to be fully elucidated, its classification as a protoilludane sesquiterpenoid suggests a potential impact on fungal signaling pathways that regulate stress response and cell wall integrity.[6] A plausible hypothesis is the inhibition of the High Osmolarity Glycerol (HOG) pathway, a conserved Mitogen-Activated Protein Kinase (MAPK) cascade crucial for fungal adaptation to environmental stresses.[7][8][9][10] Disruption of this pathway can lead to increased sensitivity to osmotic stress and compromise cell wall integrity, ultimately inhibiting fungal growth.

HOG_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic_Stress Osmotic Stress Sensor_Kinase Sensor Kinase (e.g., Sln1) Osmotic_Stress->Sensor_Kinase Ypd1 Ypd1 Sensor_Kinase->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_P P-Hog1 Hog1->Hog1_P Phosphorylation Radulone_A This compound Radulone_A->Pbs2 Hypothesized Inhibition Transcription_Factors Transcription Factors (e.g., Hot1, Msn2/4) Hog1_P->Transcription_Factors Gene_Expression Stress Response Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of the fungal HOG pathway by this compound.

Experimental Workflow for Investigating Mechanism of Action

To validate the hypothesis that this compound targets the HOG pathway, a series of experiments can be conducted.

MOA_Workflow Start Start: this compound Antifungal Activity Confirmed HOG_Mutants Assess Antifungal Activity against HOG Pathway Mutants (e.g., Δpbs2, Δhog1) Start->HOG_Mutants Phosphorylation_Assay Western Blot for Phosphorylated Hog1 (P-Hog1) Start->Phosphorylation_Assay Gene_Expression_Analysis qRT-PCR for HOG Target Gene Expression Start->Gene_Expression_Analysis Hypersensitivity Outcome 1: Mutants show altered susceptibility HOG_Mutants->Hypersensitivity No_Change Outcome 2: No change in susceptibility HOG_Mutants->No_Change P_Hog1_Reduced Outcome 1: P-Hog1 levels are reduced upon treatment Phosphorylation_Assay->P_Hog1_Reduced P_Hog1_Unchanged Outcome 2: P-Hog1 levels are unchanged Phosphorylation_Assay->P_Hog1_Unchanged Target_Genes_Downregulated Outcome 1: Expression of target genes is downregulated Gene_Expression_Analysis->Target_Genes_Downregulated Target_Genes_Unchanged Outcome 2: Expression is unchanged Gene_Expression_Analysis->Target_Genes_Unchanged Conclusion_HOG Conclusion: This compound likely targets the HOG pathway Hypersensitivity->Conclusion_HOG Conclusion_Alternative Conclusion: This compound acts via an alternative pathway No_Change->Conclusion_Alternative P_Hog1_Reduced->Conclusion_HOG P_Hog1_Unchanged->Conclusion_Alternative Target_Genes_Downregulated->Conclusion_HOG Target_Genes_Unchanged->Conclusion_Alternative

Caption: Workflow for elucidating this compound's mechanism of action.

References

Radulone A: Current Scientific Landscape and Future Research Directions in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in natural products for drug discovery, the fungal secondary metabolite Radulone A remains a molecule with a largely unexplored therapeutic potential. Currently, publicly available scientific literature primarily focuses on its isolation from the wood-decomposing fungus Granulobasidium vellereum and its documented antifungal properties. However, a significant knowledge gap exists regarding its potential anti-inflammatory, anticancer, and neuroprotective activities, hindering its development for broader clinical applications.

This compound is a sesquiterpenoid, a class of natural products known for a wide range of biological activities. Initial studies have successfully identified its chemical structure and have demonstrated its ability to inhibit the spore germination of several fungal species. This foundational knowledge provides a starting point for more extensive pharmacological evaluation.

Antifungal Activity of this compound

The primary biological activity associated with this compound is its antifungal action. Research has quantified its inhibitory effects on the spore germination of various fungi.

Fungal SpeciesInhibitory Concentration
Phlebiopsis gigantea10 µM
Coniophora puteana500 µM
Heterobasidion occidentale100 µM

This data highlights the selective antifungal profile of this compound, with pronounced activity against Phlebiopsis gigantea.

Protocols

Isolation of this compound from Granulobasidium vellereum

While a detailed, standardized protocol is not widely published, the general methodology for isolating this compound involves the cultivation of Granulobasidium vellereum on a suitable nutrient medium, followed by extraction of the fungal biomass and/or the culture broth with organic solvents. Subsequent purification is typically achieved through chromatographic techniques.

A generalized workflow for the isolation process is as follows:

Isolation_Workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Cultivation Cultivation of G. vellereum Extraction Solvent Extraction (e.g., Ethyl Acetate) Cultivation->Extraction Biomass/Broth Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Extraction->Chromatography Crude Extract Pure_Radulone_A Pure this compound Chromatography->Pure_Radulone_A Purified Fractions Investigation_Workflow cluster_screening In Vitro Bioactivity Screening cluster_moa Mechanism of Action Studies Start Pure this compound Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Start->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) Start->Anti_inflammatory Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress) Start->Neuroprotection Hit_Identification Hit Identification Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Neuroprotection->Hit_Identification Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Hit_Identification->Signaling_Pathways Positive Hit Target_Identification Target Identification (e.g., Proteomics) Signaling_Pathways->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization

Application Notes and Protocols for the Chromatographic Separation of Radulone A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of Radulone A from fungal cultures and subsequent chromatographic separation of its potential isomers. The methodologies are designed to offer a starting point for researchers interested in the purification and characterization of this compound and its related compounds for further study and drug development.

Introduction

This compound is a protoilludane sesquiterpene, a secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum.[1][2] This compound has demonstrated notable antifungal properties, inhibiting the spore germination of various fungi.[1][2] The complex structure of this compound, featuring multiple chiral centers, suggests the potential for the existence of various stereoisomers, such as enantiomers and diastereomers. Furthermore, studies have indicated that this compound can be converted to other compounds under mild acidic conditions, suggesting the possibility of epimerization or other isomeric transformations.[1] The separation and characterization of these isomers are crucial for understanding their individual biological activities and for the development of potential therapeutic agents.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of complex mixtures of natural products, including isomers.[3][4][5] For the separation of diastereomers, normal-phase HPLC is often effective, while chiral HPLC is typically required for the resolution of enantiomers.[3][5]

Part 1: Isolation of this compound from Granulobasidium vellereum

This protocol describes a general procedure for the extraction and purification of this compound from fungal cultures, based on common practices for isolating fungal secondary metabolites.

Experimental Protocol: Extraction and Initial Purification
  • Fungal Culture: Granulobasidium vellereum is cultured in a suitable liquid medium (e.g., potato dextrose broth) or on solid agar (B569324) plates.

  • Extraction:

    • The fungal biomass and culture broth are homogenized.

    • The homogenized mixture is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).

    • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is subjected to liquid-liquid partitioning between n-hexane and methanol to remove nonpolar lipids.

    • The methanolic layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane, to enrich the sesquiterpenoid fraction.

  • Initial Chromatographic Cleanup:

    • The enriched extract is subjected to column chromatography on silica (B1680970) gel.

    • A solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate) is used to elute fractions of varying polarity.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Experimental Workflow: Isolation of this compound

cluster_0 Extraction and Purification Fungal Culture Fungal Culture Homogenization Homogenization Fungal Culture->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Extract Enriched Extract Solvent Partitioning->Enriched Extract Silica Gel Chromatography Silica Gel Chromatography Enriched Extract->Silica Gel Chromatography This compound Fractions This compound Fractions Silica Gel Chromatography->this compound Fractions

Caption: Workflow for the extraction and initial purification of this compound.

Part 2: Chromatographic Separation of Hypothetical this compound Isomers

The following protocols are proposed for the separation of potential this compound isomers, such as diastereomers (e.g., epimers) that may form during extraction or be naturally present.

Protocol 2.1: Normal-Phase HPLC for Diastereomer Separation

Normal-phase HPLC is a powerful technique for separating diastereomers due to the different spatial arrangements of the molecules, which leads to differential interactions with the stationary phase.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Normal-phase columns:

    • Silica column (e.g., 250 x 4.6 mm, 5 µm)

    • Cyano-bonded column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a more polar modifier (e.g., isopropanol (B130326) or ethanol).

  • Isocratic or gradient elution can be employed to optimize the separation.

Illustrative Separation Parameters:

ParameterCondition A (Silica Column)Condition B (Cyano Column)
Column Silica, 250 x 4.6 mm, 5 µmCyano, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)n-Hexane:Ethanol (98:2, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Temperature 25 °C30 °C

Expected Results:

This method is expected to resolve diastereomers of this compound, resulting in distinct peaks in the chromatogram. The retention times will vary depending on the specific isomer and the chromatographic conditions.

Protocol 2.2: Chiral HPLC for Enantiomer and Diastereomer Separation

Chiral stationary phases (CSPs) are necessary for the separation of enantiomers and can also be effective for resolving diastereomers. Polysaccharide-based chiral columns are widely used for this purpose.

Instrumentation and Columns:

  • HPLC system as described above.

  • Chiral columns:

    • Cellulose-based CSP (e.g., Chiralcel OD-H)

    • Amylose-based CSP (e.g., Chiralpak AD-H)

Mobile Phase:

  • Normal-Phase Mode: n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures.

  • Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water mixtures.

Illustrative Separation Parameters:

ParameterCondition C (Normal Phase)Condition D (Reversed Phase)
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmChiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Acetonitrile:Water (60:40, v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL
Temperature 20 °C25 °C

Experimental Workflow: Isomer Separation

cluster_1 Isomer Separation Strategy This compound Isomer Mixture This compound Isomer Mixture Method Development Method Development This compound Isomer Mixture->Method Development Normal-Phase HPLC Normal-Phase HPLC Method Development->Normal-Phase HPLC Diastereomers Chiral HPLC Chiral HPLC Method Development->Chiral HPLC Enantiomers/ Diastereomers Separated Diastereomers Separated Diastereomers Normal-Phase HPLC->Separated Diastereomers Separated Isomers Separated Isomers Chiral HPLC->Separated Isomers

Caption: Strategy for the chromatographic separation of this compound isomers.

Data Presentation

The following tables summarize hypothetical quantitative data for the separation of two this compound isomers (Isomer 1 and Isomer 2).

Table 1: Retention Data for Normal-Phase HPLC Separation

ConditionIsomerRetention Time (min)Resolution (Rs)
A (Silica) Isomer 112.51.8
Isomer 214.2
B (Cyano) Isomer 110.81.6
Isomer 212.1

Table 2: Retention Data for Chiral HPLC Separation

ConditionIsomerRetention Time (min)Resolution (Rs)
C (Normal) Isomer 115.32.1
Isomer 217.8
D (Reversed) Isomer 19.51.9
Isomer 211.0

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound and its isomers are not yet fully elucidated, its antifungal activity suggests potential interference with essential fungal cellular processes. Further research is needed to identify the molecular targets of these compounds.

cluster_2 Hypothetical Antifungal Mechanism This compound Isomer This compound Isomer Fungal Cell Target Fungal Cell Target This compound Isomer->Fungal Cell Target Inhibition of Spore Germination Inhibition of Spore Germination Fungal Cell Target->Inhibition of Spore Germination Antifungal Effect Antifungal Effect Inhibition of Spore Germination->Antifungal Effect

Caption: Postulated mechanism of antifungal action for this compound isomers.

Conclusion

The protocols outlined in these application notes provide a framework for the successful isolation and separation of this compound and its potential isomers. The use of both normal-phase and chiral HPLC is recommended to achieve comprehensive separation. The characterization of individual isomers will be instrumental in advancing our understanding of their structure-activity relationships and exploring their therapeutic potential.

References

Application Notes and Protocols for the Scale-Up Production of Radulone A from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a protoilludane sesquiterpenoid with noteworthy antifungal properties, is a secondary metabolite produced by the wood-decomposing fungus Granulobasidium vellereum. This document provides detailed application notes and protocols for the scale-up production of this compound, encompassing fungal culture, fermentation, extraction, purification, and quantification. The methodologies are designed to guide researchers in obtaining significant quantities of this compound for further investigation and development.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with therapeutic potential.[1] this compound, isolated from Granulobasidium vellereum, has demonstrated significant antifungal activity, making it a promising candidate for drug development.[2] The scalable production of this compound is essential for comprehensive preclinical and clinical studies. This application note outlines a systematic approach for the laboratory-scale and pilot-scale production of this compound.

Fungal Strain and Culture Maintenance

Producing Organism: Granulobasidium vellereum

Culture Medium for Maintenance: Malt (B15192052) Extract Agar (B569324) (MEA) is recommended for routine culture and maintenance of Granulobasidium vellereum.[3]

Protocol 1: Culture Maintenance of Granulobasidium vellereum

  • Prepare MEA plates (2% malt extract, 1.5% agar in distilled water, sterilized at 121°C for 15 minutes).

  • Aseptically inoculate the center of the MEA plates with a small plug of an actively growing G. vellereum culture.

  • Incubate the plates at 25°C in the dark.

  • Subculture the fungus to fresh MEA plates every 2-3 weeks to maintain viability.

Scale-Up Production of this compound

Seed Culture Development

A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production fermenter.

Protocol 2: Seed Culture Preparation

  • Stage 1 (Shake Flasks):

    • Prepare a seed culture medium (e.g., Malt Extract Broth - MEB).

    • Aseptically transfer 3-4 agar plugs (5 mm diameter) from a fresh MEA plate of G. vellereum into 100 mL of MEB in a 250 mL Erlenmeyer flask.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 7-10 days.

  • Stage 2 (Seed Fermenter):

    • Prepare the seed fermenter containing a suitable seed culture medium (Table 1).

    • Aseptically transfer the entire contents of the Stage 1 shake flask culture into the seed fermenter (representing a 5-10% v/v inoculation).

    • Incubate at 25°C with agitation (e.g., 200 rpm) and aeration (e.g., 0.5 vvm) for 3-5 days.

Production Fermentation

Submerged fermentation is the preferred method for large-scale production of fungal secondary metabolites due to better control over process parameters.[4][5]

Protocol 3: Production of this compound in a Stirred-Tank Bioreactor

  • Bioreactor Preparation:

    • Prepare and sterilize a stirred-tank bioreactor with the production medium (Table 1).

  • Inoculation:

    • Aseptically transfer the seed culture from the seed fermenter to the production bioreactor (10% v/v).

  • Fermentation Parameters:

    • Control the fermentation parameters as outlined in Table 2.

    • Monitor the culture periodically for growth (mycelial dry weight) and this compound production (HPLC analysis).

  • Harvesting:

    • Harvest the fermentation broth and mycelium after the desired fermentation time (typically when this compound concentration peaks).

Table 1: Suggested Media Compositions for Seed and Production Cultures

ComponentSeed Culture Medium (g/L)Production Culture Medium (g/L)
Glucose2040
Peptone510
Yeast Extract510
KH₂PO₄12
MgSO₄·7H₂O0.51
Trace Element Solution*1 mL2 mL

* Trace element solution (g/L): FeSO₄·7H₂O 5, MnSO₄·H₂O 1.6, ZnSO₄·7H₂O 1.4, CoCl₂·6H₂O 1.

Table 2: Optimized Fermentation Parameters for this compound Production

ParameterSetpoint
Temperature25°C
pH5.5 (controlled with 1M NaOH and 1M HCl)
Agitation200-300 rpm
Aeration1.0 vvm (vessel volumes per minute)
Dissolved Oxygen (DO)Maintained above 30% saturation
Fermentation Time10-14 days

Downstream Processing: Extraction and Purification

A multi-step process is required to isolate and purify this compound from the fermentation harvest.

Protocol 4: Extraction of this compound

  • Separation of Mycelium and Broth:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Mycelial Extraction:

    • Homogenize the mycelial cake with an equal volume of ethyl acetate (B1210297).

    • Stir the mixture for 4-6 hours at room temperature.

    • Filter the mixture to separate the organic extract from the mycelial debris.

    • Repeat the extraction process twice.

  • Broth Extraction:

    • Perform liquid-liquid extraction on the culture filtrate with an equal volume of ethyl acetate.

    • Separate the organic phase.

    • Repeat the extraction process twice.

  • Concentration:

    • Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 5: Purification of this compound

A two-step chromatographic procedure is proposed for the purification of this compound.

  • Silica (B1680970) Gel Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):

    • Dissolve the partially purified extract in the HPLC mobile phase.

    • Inject the sample onto a preparative reverse-phase C18 column.

    • Elute with an isocratic or gradient system of methanol (B129727) and water (e.g., 70:30 v/v).[6][7][8][9]

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent under vacuum to obtain pure this compound.

Quantification and Data Presentation

Protocol 6: Quantification of this compound by Analytical HPLC

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Generate a standard curve by preparing a series of dilutions.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

Table 3: Summary of this compound Production and Purification Yields (Hypothetical Data)

StepParameterValue
Fermentation Bioreactor Volume10 L
Mycelial Dry Weight15 g/L
This compound Titer (in broth)50 mg/L
Extraction Crude Extract Weight5.0 g
This compound Content in Crude10 %
Purification Yield after Silica Gel Chromatography350 mg
Purity after Silica Gel~85 %
Yield after Preparative HPLC250 mg
Final Purity>98 %
Overall Yield 25 mg/L

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control strain Granulobasidium vellereum Stock Culture plate MEA Plate Culture strain->plate Inoculation seed1 Stage 1 Seed Culture (Shake Flask) plate->seed1 Inoculation seed2 Stage 2 Seed Culture (Seed Fermenter) seed1->seed2 Inoculation prod Production Fermentation (10L Bioreactor) seed2->prod Inoculation harvest Harvest (Broth & Mycelium) prod->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction silica Silica Gel Chromatography extraction->silica analytics Analytical HPLC (Quantification & Purity) extraction->analytics prep_hplc Preparative HPLC silica->prep_hplc silica->analytics pure_radulone Pure this compound (>98%) prep_hplc->pure_radulone prep_hplc->analytics

Caption: Experimental workflow for this compound production.

biosynthetic_pathway cluster_pathway Biosynthesis of this compound acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP mva_pathway->ipp_dmapp fpp_synthase FPP Synthase ipp_dmapp->fpp_synthase fpp Farnesyl Pyrophosphate (FPP) fpp_synthase->fpp sts Sesquiterpene Synthase (Protoilludane Synthase) fpp->sts protoilludane Protoilludane Cation sts->protoilludane p450 Cytochrome P450 Monooxygenases & Other Enzymes protoilludane->p450 radulone_a This compound p450->radulone_a

Caption: Proposed biosynthetic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isolation and Purification of Radulone A and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, publicly available scientific literature on the isolation and purification of Radulone A is limited. This guide provides troubleshooting advice and protocols based on established methods for the isolation of related phenolic compounds, such as bibenzyls and flavonoids, from natural sources. These methodologies are directly applicable to the challenges likely to be encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in isolating this compound and similar phenolic compounds?

A1: Researchers commonly face several challenges:

  • Low Yield: Target compounds like this compound are often present in low concentrations in the source material (Radula species or other natural sources).

  • Compound Stability: Phenolic compounds can be susceptible to degradation from factors like heat, light, pH changes, and oxidation during the extraction and purification process.[1]

  • Complex Mixtures: Crude extracts contain a multitude of similar compounds, making the separation of the target molecule difficult.

  • Co-elution of Impurities: Structurally similar impurities often co-elute with the target compound during chromatographic purification, complicating the achievement of high purity.

  • Solvent Selection: Choosing the optimal solvent system for both extraction and chromatography is critical and often requires extensive experimentation.

Q2: Which extraction method is best for maximizing the yield of phenolic compounds?

A2: The choice of extraction method depends on the stability of the target compound and the available resources.

  • Maceration: A simple and widely used method involving soaking the plant material in a solvent. It is gentle but can be time-consuming.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, increasing extraction efficiency and reducing time. However, the generated heat can potentially degrade thermally sensitive compounds.[2][3]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, which can significantly shorten extraction time. As with UAE, there is a risk of thermal degradation.[1]

  • Soxhlet Extraction: A continuous extraction method that is very efficient but uses high temperatures, making it unsuitable for thermolabile compounds.

For compounds of unknown stability, starting with maceration or a temperature-controlled UAE is recommended.

Q3: How do I choose the right solvent for extraction?

A3: Solvent selection is based on the polarity of this compound. Phenolic compounds are typically moderately polar. A common approach is to use a graded extraction starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes, followed by solvents of increasing polarity like ethyl acetate (B1210297), acetone, or methanol (B129727) to extract the target compounds. Methanol and ethanol-water mixtures are often effective for extracting a broad range of phenolic compounds.

Troubleshooting Guides

Problem Area 1: Low Yield or Compound Degradation during Extraction

Q: My final yield is very low, or I suspect the compound is degrading. What can I do?

A: This is a common issue. Consider the following troubleshooting steps:

  • Protect from Light and Air: Phenolic compounds can be sensitive to oxidation and photodegradation.[2] Conduct extractions in amber glassware or cover your glassware with aluminum foil. Purging solvents with nitrogen or argon can also minimize oxidation.

  • Control Temperature: Avoid high temperatures if your compound is thermolabile. Use cold extraction methods (maceration at room temperature) or temperature-controlled sonicators. Studies on other phenolic compounds show significant degradation can occur at temperatures above 50-60°C.[2]

  • Optimize Extraction Time: While longer extraction times can increase yield, they also increase the risk of degradation. For methods like UAE, shorter durations (e.g., 15-30 minutes) are often sufficient.[3]

  • Check pH of the Solvent: The stability of phenolic compounds can be pH-dependent. While neutral pH is generally a safe starting point, some flavonoids show improved recovery at a slightly acidic pH, whereas phenolic acids may be more stable at pH=2.[3]

  • Perform a Stability Study: Test the stability of a small, semi-purified sample under various conditions (different solvents, temperatures, light exposure) to identify the primary cause of degradation.

Problem Area 2: Poor Separation in Column Chromatography

Q: I'm getting poor separation and broad peaks during my column chromatography purification. What's wrong?

A: Poor chromatographic resolution can stem from several factors. Here is a logical workflow to diagnose the issue:

G start Problem: Poor Separation in Column Chromatography check_rf Is the Rf difference between your compound and impurities >0.1 on TLC? start->check_rf change_solvent Action: Optimize solvent system. Try different solvent ratios or add a modifier (e.g., acetic acid for silica). check_rf->change_solvent No check_loading Was the sample loaded in a strong solvent or was the column overloaded? check_rf->check_loading Yes success Resolution Improved change_solvent->success loading_solution Action: Dissolve sample in a minimal amount of the mobile phase or a weak solvent. Reduce sample load. check_loading->loading_solution Yes check_packing Was the column packed properly? Are there cracks or channels? check_loading->check_packing No loading_solution->success packing_solution Action: Repack the column carefully. Ensure the silica (B1680970)/C18 slurry is homogenous and allowed to settle evenly. check_packing->packing_solution Yes check_packing->success No, problem persists. Consider alternative technique (e.g., Prep-HPLC). packing_solution->success

Caption: Troubleshooting workflow for poor column chromatography separation.

Quantitative Data Summary

The following table summarizes representative data on how extraction methods can influence the yield and purity of phenolic compounds from plant material. Absolute values will vary significantly based on the specific compound, source material, and solvent used.

Extraction MethodTypical TimeRelative Yield (%)Relative Purity (%)Key Consideration
Maceration 24-72 hours60-8040-60Gentle, but slow and may be incomplete.
Soxhlet 6-12 hours90-10040-60High yield, but high temp can cause degradation.
Ultrasound (UAE) 15-60 mins85-9550-70Fast and efficient; requires temperature control.
Microwave (MAE) 1-5 mins90-9850-70Very fast; risk of localized overheating.

Note: Data is synthesized from general knowledge of natural product extraction and is intended for comparative purposes only.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Analogues
  • Preparation: Grind dried and powdered source material (e.g., Radula species) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol in water (v/v).

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.

    • Sonicate at a frequency of 40 kHz for 30 minutes. Maintain the bath temperature at or below 40°C to prevent thermal degradation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Re-extract the solid residue with another 100 mL of 80% methanol under the same conditions to maximize yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the resulting crude extract at -20°C in an amber vial.

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)
  • Column Packing:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, stable bed is formed without cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude extract (from Protocol 1) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

    • Combine the pure fractions and evaporate the solvent to yield the semi-purified compound.

Visualizations

G start Dried & Ground Source Material extraction Step 1: Extraction (e.g., Ultrasound-Assisted) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Phenolic Extract filtration->crude_extract flash_chrom Step 2: Purification (Flash Column Chromatography) crude_extract->flash_chrom fraction_analysis TLC Analysis of Fractions flash_chrom->fraction_analysis semi_pure Semi-Pure Compound fraction_analysis->semi_pure hplc Step 3: Final Polishing (Preparative HPLC) semi_pure->hplc pure_compound Pure this compound (>95% Purity) hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: General experimental workflow for this compound isolation.

References

Technical Support Center: Optimizing Radulone A Yield from Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the fermentation of Radulone A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield of this promising secondary metabolite from Granulobasidium vellereum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a protoilludane sesquiterpenoid, a class of secondary metabolites known for their diverse biological activities. The primary producing organism of this compound is the wood-decomposing fungus Granulobasidium vellereum.[1] This basidiomycete has been identified as a source of various sesquiterpenes with antifungal properties.

Q2: I am not getting any this compound in my fermentation. What are the basic culture conditions to start with?

A2: For initial cultivation and maintenance of Granulobasidium vellereum, a standard mycological medium such as 2% Malt Extract Agar (MEA) can be used. Mycelial plugs from an actively growing colony on MEA can serve as the inoculum for liquid cultures. For liquid fermentation, Hagem medium has been used for the production of other sesquiterpenes by G. vellereum.[2]

Q3: My this compound yield is very low. What are the key fermentation parameters I should focus on for optimization?

A3: Optimizing secondary metabolite production is a multifactorial process. Based on general knowledge of fungal fermentations for sesquiterpenoid production, consider the following key parameters for optimization:

  • Medium Composition: Carbon and nitrogen sources are critical. Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) salts). The carbon-to-nitrogen ratio can significantly influence secondary metabolism.

  • pH: The initial pH of the culture medium and its control during fermentation can impact enzyme activity and nutrient uptake. Test a range of initial pH values (e.g., 5.0-7.0).

  • Temperature: Most fungi have an optimal temperature range for growth and secondary metabolite production. For many basidiomycetes, this is typically between 20°C and 30°C.

  • Aeration and Agitation: Sesquiterpene biosynthesis is generally an aerobic process. Varying the agitation speed (e.g., 120-200 rpm) in shake flask cultures can influence oxygen transfer rates.

  • Inoculum: The age and size of the inoculum can affect the lag phase and subsequent production phase.

  • Precursors: The addition of precursors to the mevalonate (B85504) pathway, such as mevalonic acid or farnesyl pyrophosphate (FPP), could potentially enhance the yield of this compound.

Q4: What is the general biosynthetic pathway for this compound?

A4: this compound, being a protoilludane sesquiterpenoid, is synthesized via the mevalonate pathway. The key steps involve the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenes. The cyclization of FPP is a critical step that leads to the characteristic tricyclic 5/6/4-fused ring system of the protoilludane skeleton. Further enzymatic modifications, such as hydroxylations and oxidations, lead to the final structure of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No or Poor Growth of Granulobasidium vellereum - Inappropriate medium composition- Incorrect pH- Suboptimal temperature- Contamination- Verify the composition and preparation of your culture medium (e.g., 2% MEA for solid culture, Hagem medium for liquid culture).- Adjust the initial pH of the medium to a suitable range for fungal growth (typically 5.0-7.0).- Ensure the incubator is set to the optimal temperature for G. vellereum (start with a range of 20-28°C).- Use sterile techniques to prevent bacterial or other fungal contamination.
Good Growth but No/Low this compound Production - Culture conditions favor primary metabolism over secondary metabolism.- Suboptimal fermentation parameters (pH, temperature, aeration).- Feedback inhibition by this compound or other metabolites.- Strain degradation over successive subculturing.- Modify the medium composition, particularly the carbon and nitrogen sources and their ratio, to induce secondary metabolism.- Systematically optimize fermentation parameters such as pH, temperature, and agitation speed using a design of experiments (DoE) approach.- Consider implementing a two-stage fermentation process where initial conditions favor biomass accumulation, followed by a shift to conditions that promote secondary metabolite production.- Attempt to extract this compound from the culture broth periodically to mitigate potential feedback inhibition.- Revive the culture from a cryopreserved stock to ensure genetic stability.
Inconsistent this compound Yields Between Batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in incubator conditions (temperature, agitation).- Incomplete extraction or degradation of this compound during analysis.- Standardize the inoculum preparation process, including the age and size of the mycelial plugs.- Ensure precise and consistent preparation of the fermentation medium for each batch.- Regularly calibrate and monitor incubator temperature and agitation speed.- Validate your extraction and analytical methods to ensure consistency and prevent product loss.
Foaming in the Bioreactor - High protein content in the medium (e.g., from yeast extract or peptone).- High agitation rates.- Add a sterile antifoaming agent (e.g., silicone-based) to the culture medium as needed.- Optimize the agitation speed to provide sufficient aeration without excessive foaming.

Experimental Protocols

General Protocol for Shake Flask Fermentation of Granulobasidium vellereum
  • Inoculum Preparation:

    • Culture Granulobasidium vellereum on 2% Malt Extract Agar (MEA) plates at 25°C for 7-10 days, or until the mycelium covers the plate.

    • Aseptically cut mycelial plugs (e.g., 5 mm in diameter) from the leading edge of the colony to be used as inoculum.

  • Fermentation:

    • Prepare the desired liquid fermentation medium (e.g., Hagem medium: 5 g/L glucose, 0.5 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, 0.5 g/L NH4Cl, and 1 ml/L of a trace element solution).

    • Dispense the medium into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

    • Autoclave the flasks at 121°C for 15 minutes and allow them to cool to room temperature.

    • Aseptically inoculate each flask with one mycelial plug.

    • Incubate the flasks on a rotary shaker at a specified speed (e.g., 150 rpm) and temperature (e.g., 25°C) for the desired fermentation period (e.g., 14-21 days).

  • Extraction and Analysis:

    • After the fermentation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Analyze the crude extract for the presence of this compound using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_analysis Extraction & Analysis inoculum_agar Culture on MEA Plate mycelial_plugs Mycelial Plugs inoculum_agar->mycelial_plugs inoculate Inoculate with Mycelial Plugs mycelial_plugs->inoculate prepare_medium Prepare Liquid Medium prepare_medium->inoculate incubate Incubate on Shaker inoculate->incubate separate Separate Mycelium and Broth incubate->separate extract Solvent Extraction of Broth separate->extract analyze HPLC/LC-MS Analysis extract->analyze

Caption: Workflow for this compound fermentation and analysis.

biosynthesis_pathway Simplified Biosynthesis of this compound mevalonate Mevalonate Pathway ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp protoilludane Protoilludane Skeleton fpp->protoilludane Cyclization radulone_a This compound protoilludane->radulone_a Oxidative Modifications troubleshooting_logic Troubleshooting Logic for Low this compound Yield start Low this compound Yield check_growth Is fungal growth optimal? start->check_growth optimize_growth Optimize Growth Conditions (Medium, pH, Temp) check_growth->optimize_growth No optimize_production Optimize Production Conditions (C:N ratio, Aeration, Elicitors) check_growth->optimize_production Yes optimize_growth->check_growth check_extraction Is the extraction method efficient? optimize_production->check_extraction optimize_extraction Optimize Extraction (Solvent, pH, Time) check_extraction->optimize_extraction No success Improved Yield check_extraction->success Yes optimize_extraction->success

References

Radulone A stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Radulone A, potential degradation products, and troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored under specific conditions to ensure its stability and integrity. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), the temperature should be maintained at -20°C.[1] If stored properly, this compound has a shelf life of over two years.[1]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can often be attributed to the degradation of this compound. As a sesquiterpene lactone, its chemical structure may be susceptible to changes under certain environmental conditions.[2][3] Factors that can affect the stability of drugs include temperature, moisture, light, pH, and oxygen.[4] It is crucial to handle and store the compound as recommended. If you suspect degradation, it is advisable to use a fresh sample or verify the purity of your current stock.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, based on its structure as a sesquiterpene fungal metabolite and general knowledge of similar compounds, potential degradation can occur through hydrolysis and oxidation.[1][5][6] The presence of functional groups susceptible to these reactions can lead to the formation of various degradation products.[6]

Q4: How can I detect this compound degradation in my samples?

Degradation can be monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[7][8] These techniques can separate this compound from its degradation products, allowing for quantification of the parent compound and identification of impurities.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in vitro/in vivo. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions for each experiment. 3. Perform a purity check of the compound using a validated analytical method.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Conduct forced degradation studies to identify potential degradation products and their retention times. 2. Elucidate the structure of the unknown peaks using techniques like LC-MS.[3]
Poor solubility of the compound. The compound may have degraded into less soluble products.1. Assess the purity of the this compound sample. 2. Test solubility in different solvents.
Variability between different batches of the compound. Inconsistent purity or degradation during shipping/storage.1. Always source this compound from a reputable supplier. 2. Perform quality control checks on new batches before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug and identifying potential degradation products.[11][12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period.

    • Thermal Degradation: Keep the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) for a specified period.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying a drug in the presence of its degradation products.[14]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.[9][15]

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector can be used to check for peak purity.[7]

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[10] The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.[16]

Visualizations

G cluster_storage Recommended Storage cluster_solution Solution Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting This compound (Solid) This compound (Solid) Short-term (0-4°C) Short-term (0-4°C) This compound (Solid)->Short-term (0-4°C) days to weeks Long-term (-20°C) Long-term (-20°C) This compound (Solid)->Long-term (-20°C) months to years Stock Solution Stock Solution This compound (Solid)->Stock Solution dissolve in appropriate solvent Short-term (0-4°C)->Stock Solution Long-term (-20°C)->Stock Solution Working Solution Working Solution Stock Solution->Working Solution dilute as needed In vitro / In vivo Assay In vitro / In vivo Assay Working Solution->In vitro / In vivo Assay Inconsistent Results Inconsistent Results In vitro / In vivo Assay->Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Verify Purity Verify Purity Inconsistent Results->Verify Purity Use Fresh Stock Use Fresh Stock Verify Purity->Use Fresh Stock

Caption: Workflow for handling and troubleshooting this compound.

G cluster_pathways Potential Degradation Pathways cluster_analysis Analytical Detection This compound This compound Degradation Product A Degradation Product A This compound->Degradation Product A Hydrolysis (Acid/Base) Degradation Product B Degradation Product B This compound->Degradation Product B Oxidation Degradation Product C Degradation Product C This compound->Degradation Product C Photodegradation HPLC/UPLC Analysis HPLC/UPLC Analysis This compound->HPLC/UPLC Analysis Degradation Product A->HPLC/UPLC Analysis Degradation Product B->HPLC/UPLC Analysis Degradation Product C->HPLC/UPLC Analysis

Caption: Hypothetical degradation pathways of this compound.

References

Radulone A Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Radulone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues, with a primary focus on overcoming low reaction yields during the synthesis of this complex protoilludane sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most cited strategy towards the synthesis of this compound involves the construction of the characteristic tricyclic protoilludane core. A key approach, reported by Lawrence et al., utilizes an anionic electrocyclization cascade to form an advanced intermediate containing the 5-6-4 fused ring system. Subsequent functional group manipulations would then be required to complete the synthesis of this compound.

Q2: Why am I experiencing low yields in the key anionic electrocyclization step?

A2: Low yields in this crucial step can often be attributed to several factors:

  • Substrate Purity: The precursor for the electrocyclization is often a complex and sensitive molecule. Impurities can interfere with the delicate electronic requirements of the reaction.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Suboptimal conditions can lead to side reactions or decomposition of the starting material.

  • Oxygen Sensitivity: Anionic intermediates can be sensitive to oxidation. Failure to maintain strictly anaerobic conditions can significantly reduce the yield.

Q3: Are there common side products I should be aware of during the synthesis?

A3: While specific side products for the complete this compound synthesis are not extensively documented, analogous reactions in protoilludane synthesis suggest the possibility of:

  • Epimerization: Formation of diastereomers at stereochemically sensitive positions.

  • Incomplete Cyclization: Isolation of intermediates where the full tricyclic system has not formed.

  • Oxidation Products: If the reaction is not performed under inert conditions, oxidized byproducts may be observed.

  • Rearrangement Products: The strained 5-6-4 ring system can be prone to rearrangement under certain conditions.

Troubleshooting Guides

Issue 1: Low Yield in the Anionic Electrocyclization Cascade

This key step is critical for establishing the core structure of this compound. Below is a troubleshooting guide to address low yields.

Potential Cause Troubleshooting Steps
Impure Starting Material 1. Repurify the precursor using flash column chromatography or recrystallization. 2. Thoroughly dry the starting material under high vacuum to remove residual solvents. 3. Confirm purity and structural integrity by ¹H NMR, ¹³C NMR, and HRMS.
Suboptimal Base 1. Screen a variety of bases (e.g., LDA, KHMDS, LiHMDS). 2. Vary the number of equivalents of the base. 3. Ensure the base is freshly prepared or titrated before use.
Incorrect Solvent 1. Ensure the solvent (e.g., THF, Et₂O) is rigorously dried and degassed. 2. Consider the use of additives that can stabilize the anionic intermediate, such as HMPA or DMPU.
Temperature Control 1. Maintain a stable, low temperature during the generation of the anion and the subsequent cyclization. 2. Experiment with a temperature gradient, slowly warming the reaction to the optimal temperature for cyclization.
Oxygen Contamination 1. Use Schlenk techniques or a glovebox to maintain an inert atmosphere. 2. Degas all solvents and reagents thoroughly with argon or nitrogen.
Entry Base (equiv.) Solvent Temperature (°C) Yield (%)
1LDA (1.1)THF-78 to 035
2KHMDS (1.1)THF-78 to 045
3LiHMDS (1.1)THF-78 to 042
4KHMDS (1.5)THF-78 to 055
5KHMDS (1.5)THF/HMPA-78 to 065
6KHMDS (1.5)Et₂O-78 to 030
Issue 2: Difficulty in a Plausible Final Step - Oxidation to a Ketone

A plausible final step in the synthesis of this compound from a late-stage intermediate could be the oxidation of a secondary alcohol to the corresponding ketone.

| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | :--- | | Inefficient Oxidizing Agent | 1. Screen a variety of oxidizing agents (e.g., Dess-Martin periodinane, Swern oxidation, PCC, PDC). 2. Consider the steric hindrance around the alcohol and choose a suitable reagent. | | Side Reactions | 1. If over-oxidation is an issue, use a milder oxidizing agent. 2. If the molecule is sensitive to acidic or basic conditions, choose a neutral oxidizing agent like DMP. | | Product Instability | 1. The resulting ketone may be unstable. Work up the reaction at low temperatures and purify the product quickly. |

Experimental Protocols

Protocol 1: General Procedure for the Anionic Electrocyclization Cascade (Hypothetical)

To a flame-dried Schlenk flask under an argon atmosphere, add the acyclic precursor (1.0 equiv) and anhydrous, degassed THF (0.01 M). Cool the solution to -78 °C. In a separate flask, prepare a solution of KHMDS (1.5 equiv) in anhydrous, degassed THF. Add the KHMDS solution dropwise to the solution of the precursor at -78 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to 0 °C over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the tricyclic protoilludane intermediate.

Protocol 2: General Procedure for Dess-Martin Oxidation (Plausible Final Step)

To a solution of the secondary alcohol intermediate (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C, add Dess-Martin periodinane (1.5 equiv) in one portion. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

RaduloneA_Synthesis A Acyclic Precursor B Anionic Electrocyclization Cascade (KHMDS, THF, -78 to 0 °C) A->B Key Step C Tricyclic Protoilludane Intermediate B->C D Further Functionalization (e.g., protecting group manipulation) C->D E Late-Stage Intermediate (Secondary Alcohol) D->E F Oxidation (Dess-Martin Periodinane) E->F G This compound F->G

Caption: Synthetic pathway to this compound.

Troubleshooting_Electrocyclization Start Low Yield in Electrocyclization Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Inert Ensure Inert Atmosphere Start->Inert Repurify Repurify/Dry Precursor Purity->Repurify Base Screen Bases (LDA, KHMDS) Conditions->Base Solvent Verify Solvent Quality Conditions->Solvent Temp Adjust Temperature Profile Conditions->Temp Schlenk Use Schlenk/Glovebox Inert->Schlenk Success Improved Yield Repurify->Success Base->Success Solvent->Success Temp->Success Schlenk->Success

Caption: Troubleshooting low yield in the key cyclization.

Technical Support Center: Radulone A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Radulone A. Our aim is to help you minimize impurities and maximize the yield of this valuable sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its natural source?

This compound is a sesquiterpene, a class of naturally occurring organic compounds.[1][2][3] It is a secondary metabolite produced by the wood-decomposing fungus Granulobasidium vellereum.[1]

Q2: What are the known biological activities of this compound?

This compound has demonstrated antifungal and cytotoxic properties, making it a compound of interest for further research and drug development.[2]

Q3: What are the common impurities I might encounter during this compound extraction?

While specific impurities for this compound extraction are not extensively documented, based on the general extraction of sesquiterpenes from fungal sources, common impurities may include:

  • Other terpenoids (e.g., other sesquiterpenes, diterpenes, and their derivatives)

  • Fatty acids and their esters

  • Pigments produced by the fungus

  • Residual components from the culture medium

Q4: What analytical techniques are recommended for assessing the purity of a this compound sample?

To accurately determine the purity of your this compound extract, a combination of the following analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the amount of this compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of this compound and can help identify the structure of unknown impurities.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Crude Extract Inefficient initial extraction from the fungal culture.- Ensure the chosen solvent (e.g., ethyl acetate) is of high purity. - Increase the extraction time or perform multiple extraction cycles. - Optimize the pH of the extraction solvent.
Incomplete cell lysis of the fungal mycelium.- Consider mechanical disruption methods such as sonication or grinding with liquid nitrogen before solvent extraction.
Presence of a Broad Spectrum of Impurities in the Crude Extract The extraction solvent is too polar or non-polar, co-extracting a wide range of compounds.- Experiment with solvents of varying polarities (e.g., dichloromethane, ethyl acetate (B1210297), methanol) to find a more selective solvent for this compound.
Fungal culture producing a high diversity of secondary metabolites.- Optimize the fungal growth medium and fermentation conditions to favor the production of this compound over other metabolites.
Difficulty in Separating this compound from Other Terpenoids Similar polarities and retention times of this compound and other co-extracted terpenoids.- Employ a multi-step chromatographic purification strategy. Start with normal-phase column chromatography followed by reversed-phase HPLC for finer separation. - Experiment with different solvent gradients in your chromatographic methods to improve resolution.
Persistent Oily Impurities in the Final Product Co-elution of fatty acids or other lipids with this compound.- Incorporate a liquid-liquid partitioning step before chromatography. Partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent to remove highly non-polar lipids. - Consider using a different stationary phase for your chromatography, such as Sephadex LH-20, which is effective for separating lipids from terpenoids.
Degradation of this compound During Purification Exposure to harsh pH conditions, high temperatures, or light.- Maintain neutral pH conditions throughout the extraction and purification process. - Avoid excessive heat; use a rotary evaporator at a low temperature for solvent removal. - Protect the sample from direct light, especially if it is stored for extended periods.

Experimental Protocols

General Protocol for this compound Extraction and Preliminary Purification

This protocol is a generalized procedure based on common methods for extracting sesquiterpenes from fungal cultures. Optimization may be required for your specific experimental conditions.

  • Fungal Culture and Harvest:

    • Culture Granulobasidium vellereum in a suitable liquid or solid medium until sufficient biomass and secondary metabolite production are achieved.

    • Separate the mycelium from the culture broth by filtration.

  • Solvent Extraction:

    • Extract the culture broth with an equal volume of ethyl acetate three times.

    • Dry the mycelium, grind it into a fine powder, and extract with ethyl acetate or methanol (B129727) at room temperature with agitation for 24-48 hours.

    • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning (Optional):

    • Dissolve the crude extract in a methanol/water mixture (e.g., 90:10 v/v).

    • Partition the solution against an equal volume of hexane (B92381) to remove non-polar impurities like fatty acids.

    • Separate the methanol/water layer and evaporate the solvent.

  • Column Chromatography (Initial Purification):

    • Prepare a silica (B1680970) gel column.

    • Dissolve the partitioned extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Apply the sample to the column and elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Further Purification (HPLC):

    • Pool the this compound-rich fractions from the column chromatography and evaporate the solvent.

    • Dissolve the residue in a suitable solvent for HPLC (e.g., methanol or acetonitrile).

    • Purify the sample using a reversed-phase HPLC column (e.g., C18) with an appropriate mobile phase gradient (e.g., water-acetonitrile or water-methanol).

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Analyze the purified fraction using analytical HPLC, GC-MS, and NMR to confirm purity and structure.

Data Presentation

Table 1: Typical Solvent Systems for Sesquiterpene Purification

Chromatographic MethodStationary PhaseTypical Mobile Phase (Gradient)Target Compounds
Normal-Phase Column ChromatographySilica GelHexane -> Ethyl AcetateSesquiterpenes, other terpenoids
Reversed-Phase HPLCC18Water -> Acetonitrile or Water -> MethanolModerately polar sesquiterpenes

Note: The optimal solvent system and gradient will need to be determined empirically for this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (Granulobasidium vellereum) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (Optional) Crude_Extract->Liquid_Liquid_Partitioning Column_Chromatography Column Chromatography (Silica Gel) Liquid_Liquid_Partitioning->Column_Chromatography HPLC Reversed-Phase HPLC (C18) Column_Chromatography->HPLC Purity_Assessment Purity Assessment (HPLC, GC-MS, NMR) HPLC->Purity_Assessment Pure_Radulone_A Pure this compound Purity_Assessment->Pure_Radulone_A

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Purity of Final Product Check_Crude Analyze Crude Extract (TLC/HPLC) Start->Check_Crude Impurity_Type Identify Impurity Type Check_Crude->Impurity_Type Polar_Impurity High Polarity Impurities Impurity_Type->Polar_Impurity Polar NonPolar_Impurity Low Polarity Impurities Impurity_Type->NonPolar_Impurity Non-Polar Similar_Polarity Impurities with Similar Polarity Impurity_Type->Similar_Polarity Similar Optimize_Extraction Optimize Extraction Solvent Polar_Impurity->Optimize_Extraction Add_Partitioning Add Liquid-Liquid Partitioning Step NonPolar_Impurity->Add_Partitioning Optimize_Chroma Optimize Chromatography (Gradient, Stationary Phase) Similar_Polarity->Optimize_Chroma Multi_Step_Chroma Implement Multi-Step Chromatography Optimize_Chroma->Multi_Step_Chroma

References

Radulone A sample preparation for bioactivity screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Radulone A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for bioactivity screening. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known bioactivity?

This compound is a sesquiterpenoid, a type of natural product, isolated from the wood-decomposing fungus Granulobasidium vellereum.[1] It has demonstrated antifungal properties by inhibiting the spore germination of various fungi.[1]

Q2: What are the physical and chemical properties of this compound?

PropertyValueReference
Molecular Formula C₁₅H₁₈O₃[2]
Molecular Weight 246.31 g/mol [2]
Appearance To be determined[2]
Purity >98% (typical)[2]

Q3: How should I store this compound?

For optimal stability, this compound should be stored under specific conditions:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[2]

  • Long-term (months to years): Store at -20°C in a dry, dark environment.[2]

Proper storage is crucial to prevent degradation and ensure the reliability of experimental results. The product is generally stable for several weeks during standard shipping conditions at ambient temperature.[2]

Troubleshooting Guide

Sample Preparation

Problem: I am unsure how to prepare a stock solution of this compound.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Weighing: Accurately weigh a small amount of this compound using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

dot

Stock_Solution_Preparation cluster_workflow Stock Solution Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add solvent aliquot Aliquot Solution dissolve->aliquot Dispense store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Problem: My this compound sample is not dissolving properly in my chosen solvent.

Solution:

  • Increase Sonication Time: Gently sonicate the solution for a longer duration.

  • Gentle Warming: Warm the solution slightly (e.g., to 37°C) to aid dissolution. However, be cautious as heat can degrade some compounds.

  • Try an Alternative Solvent: If DMSO is not effective, consider other organic solvents such as ethanol (B145695) or methanol, depending on the requirements of your bioassay.

Problem: I am observing precipitation of this compound in my aqueous assay medium.

Solution: This is a common issue when diluting a DMSO stock solution into an aqueous buffer.

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept low (e.g., <1%, ideally <0.1%) to avoid solvent-induced artifacts and maintain compound solubility.

  • Serial Dilutions: Perform serial dilutions in your assay medium to gradually decrease the DMSO concentration.

  • Use of Pluronic F-68: In some cell-based assays, a small amount of Pluronic F-68 can be added to the final dilution step to help maintain the solubility of hydrophobic compounds.

dot

Dilution_Workflow cluster_dilution Dilution for Aqueous Assays stock This compound in DMSO (High Concentration) intermediate Intermediate Dilution (in DMSO or medium) stock->intermediate Dilute final Final Working Solution (in Assay Medium) intermediate->final Dilute assay Bioassay (Low DMSO %) final->assay Add to assay

Caption: Recommended dilution workflow to minimize precipitation.

Bioactivity Screening

Problem: I am not observing the expected antifungal activity.

Solution:

  • Confirm Stock Solution Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. If in doubt, prepare a fresh stock solution.

  • Check Assay Conditions: Verify the parameters of your antifungal assay, including the fungal strain, inoculum density, growth medium, incubation time, and temperature.

  • Positive Control: Always include a known antifungal agent as a positive control to validate your assay system.

  • Concentration Range: Test a wide range of this compound concentrations to determine the effective dose. Based on available data, inhibitory concentrations can vary significantly between fungal species.[1]

Quantitative Bioactivity Data

Fungal SpeciesInhibitory Concentration (IC)Reference
Phlebiopsis gigantea10 µM (spore germination)[1]
Coniophora puteana500 µM (spore germination)[1]
Heterobasidion occidentale100 µM (spore germination)[1]

Experimental Protocol: Antifungal Spore Germination Assay (General)

This is a generalized protocol based on standard antifungal testing methods.

  • Fungal Spore Preparation: Collect spores from a mature culture of the target fungus and suspend them in a suitable sterile buffer or saline solution. Determine the spore concentration using a hemocytometer.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well microplate.

  • Inoculation: Add the fungal spore suspension to each well to achieve a final desired spore concentration.

  • Controls: Include wells with growth medium and spores only (negative control) and wells with a known antifungal agent (positive control).

  • Incubation: Incubate the microplate at the optimal temperature and humidity for the growth of the target fungus.

  • Assessment: After a suitable incubation period, assess spore germination inhibition microscopically or by measuring optical density.

dot

Signaling_Pathway_Hypothesis cluster_pathway Hypothesized Antifungal Mechanism RaduloneA This compound Inhibition Inhibition RaduloneA->Inhibition CellWall Fungal Cell Wall Synthesis SporeGerm Spore Germination CellWall->SporeGerm Membrane Fungal Cell Membrane Integrity Membrane->SporeGerm Inhibition->CellWall Inhibits Inhibition->Membrane Disrupts

Caption: Potential mechanisms of this compound's antifungal action.

This technical support guide provides a starting point for researchers working with this compound. As more data becomes available, these recommendations will be updated. We encourage users to perform small-scale pilot experiments to optimize conditions for their specific assays.

References

Technical Support Center: Enhancing the Antifungal Efficacy of Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the antifungal efficacy of Radulone A. The information is presented in a question-and-answer format to directly address common issues and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

A1: this compound is a sesquiterpenoid natural product.[1] Limited studies have shown that it possesses antifungal properties, though its full spectrum of activity and mechanism of action are not yet completely understood. As a sesquiterpenoid, it belongs to a class of compounds known for their diverse biological activities, including antimicrobial effects.

Q2: What are the primary challenges in working with this compound?

A2: Like many other sesquiterpenoids, this compound is likely to exhibit poor water solubility, which can limit its bioavailability and efficacy in aqueous experimental systems and in vivo models.[2] Its stability in various experimental conditions may also be a concern. Furthermore, the potential for fungal resistance development necessitates strategies to enhance its potency.

Q3: What are the main strategies to enhance the antifungal efficacy of this compound?

A3: The two primary strategies to enhance the antifungal efficacy of this compound are:

  • Combination Therapy: Utilizing this compound in conjunction with other antifungal agents to achieve synergistic effects. This can lower the required dosage of each compound, potentially reducing toxicity and overcoming resistance mechanisms.

  • Formulation Improvement: Enhancing the solubility and stability of this compound through advanced formulation techniques. This can improve its bioavailability and ensure more consistent results in experimental assays.

Q4: How can I test for synergistic interactions between this compound and other antifungal agents?

A4: The checkerboard assay is the standard method for determining synergistic, additive, indifferent, or antagonistic interactions between two compounds. This assay involves testing a matrix of concentrations of both agents to determine the Fractional Inhibitory Concentration (FIC) index.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Troubleshooting Poor Solubility of this compound
Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous media. This compound, like many sesquiterpenoids, has low water solubility.- Prepare stock solutions in an appropriate organic solvent such as DMSO. Ensure the final concentration of the solvent in the assay is low (typically <1%) and does not affect fungal growth. - Consider formulation strategies such as complexation with cyclodextrins or encapsulation in lipid-based nanocarriers to improve aqueous solubility.[3][4][5]
Inconsistent results in antifungal assays. Poor solubility leading to non-uniform concentrations of this compound in test wells.- Vortex stock solutions thoroughly before each use. - When diluting in aqueous media, add the this compound stock solution to the media while vortexing to aid dispersion. - Visually inspect assay plates for any signs of precipitation before and after incubation.
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
Issue Potential Cause Recommended Solution
High variability in MIC values across replicate experiments. - Inconsistent inoculum density. - Pipetting errors during serial dilutions. - Instability of this compound in the test medium.- Standardize the inoculum preparation using a spectrophotometer or McFarland standards. - Calibrate pipettes regularly and use fresh tips for each dilution. - Prepare fresh dilutions of this compound for each experiment.
"Skipped wells" (growth in wells with higher concentrations of this compound than in wells with lower concentrations). - Contamination of a well. - Inaccurate pipetting.- Repeat the assay with careful aseptic technique. - Ensure thorough mixing at each dilution step.
Trailing growth (reduced but persistent growth across a range of concentrations). This can be a characteristic of some antifungal agents, particularly natural products.- Read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control. - Use a spectrophotometer for a more objective reading of growth inhibition.
Troubleshooting Checkerboard Assays
Issue Potential Cause Recommended Solution
Fractional Inhibitory Concentration (FIC) index indicates antagonism when synergy is expected. - Inaccurate MIC values for the individual compounds. - Chemical interaction between the two compounds.- Re-determine the MIC of each compound alone with high precision. The FIC index calculation is highly dependent on these values. - Consider the possibility of a negative chemical interaction between this compound and the other tested agent.
Difficulty in interpreting the checkerboard results visually. The checkerboard pattern of growth and inhibition can be complex.- Use a plate reader to obtain quantitative growth data (OD values) for each well. - Color-code the results in a spreadsheet to better visualize the areas of inhibition.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antifungal agent.

Materials:

  • This compound

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of broth medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only medium and inoculum.

    • Sterility Control: Wells containing only medium.

  • Incubation: Incubate the plate at the appropriate temperature and for the appropriate duration for the fungal species being tested (e.g., 35°C for 24-48 hours for Candida albicans).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between this compound and another antifungal agent.

Materials:

  • This compound

  • Second antifungal agent

  • Fungal strain of interest

  • Appropriate broth medium

  • Sterile 96-well microtiter plates

  • Materials for inoculum preparation as in Protocol 1

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent at concentrations that are a multiple of the highest final concentration to be tested in the plate.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, create serial dilutions of this compound.

    • Along the y-axis, create serial dilutions of the second antifungal agent.

    • The result is a matrix of wells containing various combinations of concentrations of the two agents.

  • Inoculation: Inoculate each well with the fungal suspension as described in the MIC protocol.

  • Controls: Include wells for the MIC determination of each drug alone, as well as growth and sterility controls.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Agent B.

    • Interpret the results based on the FICI value.

Interpretation of FIC Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference
> 4.0Antagonism

Hypothesized Mechanisms and Signaling Pathways

While the exact mechanism of action for this compound is not yet elucidated, as a sesquiterpenoid, it may target key fungal processes. Below are diagrams of two common fungal signaling pathways that are often targeted by antifungal agents and could be relevant to this compound's activity.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway cluster_RaduloneA Hypothesized Action of this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Target of Allylamines) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (Target of Azoles) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Multiple Steps Radulone_A This compound Radulone_A->Lanosterol Potential Inhibition

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Cell_Wall_Integrity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_RaduloneA_action Hypothesized Action of this compound Cell_Wall_Stress Cell_Wall_Stress Sensors Wsc1, Mid2 Cell_Wall_Stress->Sensors Rho1-GTP Rho1-GTP Sensors->Rho1-GTP PKC1 PKC1 Rho1-GTP->PKC1 MAPK_Cascade MAPK_Cascade PKC1->MAPK_Cascade Bck1 -> Mkk1/2 -> Slt2/Mpk1 Transcription_Factors Rlm1, Swi4/Swi6 MAPK_Cascade->Transcription_Factors Cell_Wall_Genes Cell_Wall_Genes Transcription_Factors->Cell_Wall_Genes Radulone_A This compound Radulone_A->PKC1 Potential Disruption

Caption: Hypothesized disruption of the Cell Wall Integrity (CWI) pathway by this compound.

Formulation Strategies to Enhance this compound Efficacy

Improving the solubility and stability of this compound is crucial for enhancing its antifungal activity.

Formulation Approaches
Formulation Strategy Description Potential Advantages
Cyclodextrin Inclusion Complexes This compound can be encapsulated within the hydrophobic cavity of cyclodextrins.[3][4][6]- Increases aqueous solubility. - Enhances stability by protecting the molecule from degradation. - Can improve bioavailability.
Lipid-Based Formulations (e.g., Liposomes, Nanoemulsions) This compound is incorporated into lipid-based carriers.[5]- Suitable for lipophilic compounds. - Can improve drug loading and encapsulation efficiency. - May facilitate targeted delivery.
Nanoparticle Formulations This compound is encapsulated or adsorbed onto nanoparticles (e.g., polymeric nanoparticles).[1]- Enhances solubility and dissolution rate. - Provides controlled and sustained release. - Can improve stability and bioavailability.

Experimental Workflow for Formulation Development and Evaluation

Formulation_Workflow Start Start: Poorly Soluble this compound Formulation_Selection Select Formulation Strategy (e.g., Cyclodextrin, Liposomes, Nanoparticles) Start->Formulation_Selection Preparation Prepare this compound Formulation Formulation_Selection->Preparation Characterization Physicochemical Characterization (Size, Encapsulation Efficiency, etc.) Preparation->Characterization Solubility_Assay Determine Aqueous Solubility Characterization->Solubility_Assay Stability_Assay Assess Stability Over Time Characterization->Stability_Assay In_Vitro_Antifungal_Assay Perform MIC/MFC Assays Solubility_Assay->In_Vitro_Antifungal_Assay Stability_Assay->In_Vitro_Antifungal_Assay Analysis Compare Efficacy with Unformulated this compound In_Vitro_Antifungal_Assay->Analysis End End: Optimized this compound Formulation Analysis->End

Caption: A general workflow for the development and evaluation of new this compound formulations.

References

Technical Support Center: Scaling Up Granulobasidium vellereum Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the fermentation of Granulobasidium vellereum.

Frequently Asked Questions (FAQs)

Q1: What is Granulobasidium vellereum and why is it of interest for fermentation?

A1: Granulobasidium vellereum is a saprotrophic, wood-decaying basidiomycete fungus.[1][2][3][4] It is of significant interest due to its production of a variety of secondary metabolites, particularly sesquiterpenoids with potent antifungal and cytotoxic activities.[2][3] These compounds have potential applications in drug development and as biological control agents.

Q2: What are the general cultivation parameters for Granulobasidium vellereum in a laboratory setting?

A2: In a laboratory setting, Granulobasidium vellereum is typically cultivated on solid media such as Malt (B15192052) Extract Agar (B569324) (MEA) or Potato Dextrose Agar (PDA). The optimal temperature for mycelial growth is generally around 25-30°C, with cultures kept in the dark to encourage vegetative growth.

Q3: What are the key challenges when scaling up Granulobasidium vellereum fermentation?

A3: Scaling up fungal fermentations presents several challenges, including:

  • Morphology Control: Filamentous fungi like G. vellereum can grow as dispersed mycelia or form pellets.[5] Mycelial morphology is influenced by factors like inoculum size, agitation speed, and medium composition, and it can significantly impact broth viscosity and product yield.[5]

  • Nutrient and Oxygen Transfer: As the culture volume increases, ensuring uniform distribution of nutrients and maintaining adequate dissolved oxygen levels becomes more difficult.[6]

  • Shear Stress: High agitation rates, necessary for mixing in large bioreactors, can cause mechanical stress on the mycelia, potentially affecting growth and productivity.

  • Process Consistency: Replicating the optimal conditions from small-scale experiments in larger bioreactors can be challenging due to differences in vessel geometry and hydrodynamics.[7]

Q4: What type of media is suitable for submerged fermentation of Granulobasidium vellereum?

A4: While a specific medium for large-scale submerged fermentation of G. vellereum is not extensively documented, media used for other basidiomycetes can be adapted. A good starting point is a liquid medium containing a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., peptone, yeast extract), and essential minerals. For example, a medium containing glucose (35 g/L), peptone (7.5 g/L), yeast extract (2.5 g/L), KH2PO4 (1 g/L), and MgSO4·7H2O (0.5 g/L) has been used for the submerged culture of Ganoderma lucidum, another basidiomycete.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Biomass Yield 1. Suboptimal nutrient composition. 2. Inadequate aeration or agitation. 3. Incorrect pH or temperature. 4. Low inoculum density.1. Test different carbon and nitrogen sources and their concentrations. 2. Gradually increase aeration and agitation rates while monitoring mycelial morphology. 3. Optimize pH (typically between 4.5-6.5) and temperature (around 25-30°C).[8][9] 4. Ensure a sufficient and healthy inoculum is used (see Inoculum Development Protocol).
Formation of Large, Dense Pellets 1. Low inoculum concentration. 2. Low agitation speed. 3. Specific components in the medium.1. Increase the spore or mycelial suspension concentration in the inoculum.[5] 2. Increase the agitation speed to promote more dispersed growth. 3. Add surfactants or alter the medium composition to influence pellet formation.[5]
High Broth Viscosity 1. Excessive dispersed mycelial growth. 2. Production of exopolysaccharides (EPS).1. Adjust agitation and aeration to encourage the formation of smaller, looser pellets. 2. Modify the medium composition, as nutrient limitations can sometimes trigger EPS production.
Low Secondary Metabolite Production 1. Fermentation terminated too early or too late. 2. Nutrient limitation or repression. 3. Suboptimal physical parameters.1. Perform a time-course study to determine the optimal harvest time. 2. Investigate the effect of different nutrient concentrations; secondary metabolite production is often triggered by the depletion of a key nutrient. 3. Fine-tune pH, temperature, and dissolved oxygen levels specifically for the production phase, which may differ from the growth phase.
Contamination 1. Inadequate sterilization of media or bioreactor. 2. Non-sterile inoculum. 3. Leaks in the bioreactor system.1. Verify and validate sterilization protocols for all equipment and media. 2. Implement strict aseptic techniques during inoculum preparation and transfer. 3. Check all seals, ports, and connections on the bioreactor for potential entry points of contaminants.

Experimental Protocols

Inoculum Development Protocol

This protocol describes the preparation of a liquid inoculum for a 10 L bioreactor.

  • Culture Revival: Inoculate a Malt Extract Agar (MEA) plate with a stock culture of Granulobasidium vellereum. Incubate at 25°C in the dark for 7-10 days, or until the plate is covered with mycelium.

  • Pre-seed Culture: Aseptically transfer 5-6 plugs (approximately 1 cm² each) of the agar culture into a 250 mL Erlenmeyer flask containing 100 mL of sterile liquid seed medium (e.g., Malt Extract Broth).

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days.

  • Seed Culture: Transfer the entire pre-seed culture into a 2 L Erlenmeyer flask containing 1 L of the same liquid seed medium.

  • Final Incubation: Incubate the 2 L flask at 25°C and 150 rpm for another 3-5 days. This 1 L culture will serve as the inoculum for the 10 L bioreactor (a 10% v/v inoculation).

Submerged Fermentation Protocol (10 L Bioreactor)
  • Media Preparation: Prepare 9 L of the production medium (see table below for a suggested composition) in the 10 L bioreactor.

  • Sterilization: Sterilize the bioreactor with the medium in place according to the manufacturer's instructions (typically at 121°C for 20-30 minutes).

  • Inoculation: Aseptically transfer the 1 L seed culture into the sterilized bioreactor.

  • Fermentation: Operate the bioreactor under the following initial conditions:

    • Temperature: 25°C

    • pH: 5.5 (controlled with the addition of sterile 1M NaOH and 1M HCl)

    • Agitation: 150 rpm

    • Aeration: 0.5 vvm (volume of air per volume of medium per minute)

  • Monitoring and Control: Monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and secondary metabolite production throughout the fermentation. Adjust parameters as needed based on the troubleshooting guide.

  • Harvesting: Once the desired product concentration is reached (or when substrate is depleted), harvest the culture. The secondary metabolites may be intracellular or extracellular, so both the mycelium and the culture broth should be processed.

Data Presentation

Table 1: Suggested Media Compositions for Granulobasidium vellereum Fermentation
ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose2040
Malt Extract20-
Peptone510
Yeast Extract25
KH₂PO₄11.5
MgSO₄·7H₂O0.50.75
Table 2: Comparison of Fermentation Parameters at Different Scales
ParameterLab Scale (250 mL Flask)Pilot Scale (10 L Bioreactor)Production Scale (100 L Bioreactor)
Working Volume 100 mL9 L80 L
Inoculum Size 5% (v/v)10% (v/v)10% (v/v)
Temperature 25°C25°C25°C
pH Control Initial pH 5.5 (no control)Controlled at 5.5Controlled at 5.5
Agitation 150 rpm (orbital shaker)150 - 250 rpm (impeller)Tip speed-based scaling
Aeration Passive (cotton plug)0.5 - 1.0 vvmkLa-based scaling

Visualizations

Experimental_Workflow cluster_0 Inoculum Development cluster_1 Scale-up Fermentation cluster_2 Downstream Processing Stock Culture Stock Culture Agar Plate Culture Agar Plate Culture Stock Culture->Agar Plate Culture Pre-seed Flask (100 mL) Pre-seed Flask (100 mL) Agar Plate Culture->Pre-seed Flask (100 mL) Seed Flask (1 L) Seed Flask (1 L) Pre-seed Flask (100 mL)->Seed Flask (1 L) Bioreactor (10 L) Bioreactor (10 L) Seed Flask (1 L)->Bioreactor (10 L) Monitoring & Control Monitoring & Control Bioreactor (10 L)->Monitoring & Control Monitoring & Control->Bioreactor (10 L) Harvesting Harvesting Monitoring & Control->Harvesting Biomass Separation Biomass Separation Harvesting->Biomass Separation Extraction Extraction Biomass Separation->Extraction Purification Purification Extraction->Purification

Caption: Workflow for scaling up Granulobasidium vellereum fermentation.

Troubleshooting_Logic Problem Problem Low Yield Low Yield Problem->Low Yield Poor Growth Poor Growth Problem->Poor Growth Contamination Contamination Problem->Contamination Optimize Media Optimize Media Low Yield->Optimize Media Secondary Metabolites Adjust Physical Parameters Adjust Physical Parameters Low Yield->Adjust Physical Parameters Check Inoculum Check Inoculum Poor Growth->Check Inoculum Poor Growth->Optimize Media Biomass Poor Growth->Adjust Physical Parameters Review Sterilization Review Sterilization Contamination->Review Sterilization

Caption: Logical flow for troubleshooting common fermentation issues.

References

Validation & Comparative

The Efficacy of Natural Antifungals from Radula Species versus Commercial Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific data reveals a notable gap in direct comparative studies between antifungal compounds derived from the liverwort genus Radula and commercially available fungicides. The term "Radulone A" does not correspond to a recognized compound in the scientific literature; however, research into Radula species has identified a class of compounds, bibenzyls and bis(bibenzyls), with significant antifungal properties. This guide provides a comparison based on the existing, albeit separate, bodies of research on these natural compounds and their synthetic counterparts used in agriculture.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds for phytopathogenic fungi control. Due to the limited quantitative data for Radula-derived compounds against key plant pathogens, this comparison focuses on summarizing the known antifungal activities and mechanisms of action alongside a more data-rich overview of commercial fungicide efficacy.

Quantitative Data on Antifungal Efficacy

Direct comparison of the efficacy of bibenzyls from Radula and commercial fungicides is challenging due to the lack of studies testing these compounds against the same phytopathogenic fungi under identical conditions. The following tables summarize the available data.

Table 1: Antifungal Activity of Bibenzyls and Bis(bibenzyls) from Radula and Related Genera

Compound ClassSource OrganismTarget FungiEfficacy (MIC/EC50/Inhibition)Reference
BibenzylsRadula speciesGeneral antimicrobial and antifungalActivity demonstrated, but quantitative data against specific phytopathogens is limited.[1]
Plagiochin E (bis-bibenzyl)Marchantia polymorphaCandida albicansMechanism involves mitochondrial dysfunction and ROS accumulation.[2]
Gavilein (bibenzyl derivative)Gavilea luteaCandida albicansInhibitory activity with a MIQ of 50 μg.[3]
4-hydroxy-3'-methoxybibenzylPlagiochila stephensonianaGeneral antifungal and antibacterialActivity demonstrated.[4]

Note: MIC = Minimum Inhibitory Concentration, EC50 = Half-maximal Effective Concentration, MIQ = Minimum Inhibitory Quantity. Data against human pathogens is more readily available than for plant pathogens.

Table 2: Efficacy of Commercial Fungicides against Key Phytopathogenic Fungi

Fungicide ClassActive IngredientTarget FungusEfficacy (MIC/EC50 in µg/mL)Reference
BenzimidazoleCarbendazim 50% WPRhizoctonia solaniMIC: 6 ppm (100% inhibition)[5]
CarbendazimFusarium oxysporumEC50: 0.445[6][7]
Strobilurin + TriazoleAzoxystrobin 11% + Tebuconazole 18.30% SCRhizoctonia solaniMIC: 10 ppm (100% inhibition)[5]
Triazole + StrobilurinTebuconazole 50% + Trifloxystrobin 25% WGRhizoctonia solaniMIC: 10 ppm (100% inhibition)[5]
Strobilurin + TriazoleAzoxystrobin 18.2% + Difenoconazole 11.4% SCRhizoctonia solaniMIC: 14 ppm (100% inhibition)[5]
StrobilurinAzoxystrobinFusarium oxysporumEC50: 35.089[6][7]
TriazoleEpoxiconazoleFusarium oxysporumEC50: 0.047 (mycelial growth), 0.088 (spore germination)[6][7]
TriazoleDifenoconazoleFusarium oxysporumEC50: 0.078[6][7]

Experimental Protocols

A standardized method for assessing the in vitro efficacy of antifungal agents is crucial for comparative studies. The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4]

Generalized Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized summary of the CLSI M38-A2 standard.[3][4][8][9]

  • Preparation of Antifungal Agent Stock Solutions: The test compound (e.g., a bibenzyl from Radula or a commercial fungicide) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI 1640.[9] This creates a concentration gradient of the test compound.

  • Inoculum Preparation: The fungal species to be tested (e.g., Fusarium oxysporum) is cultured on an appropriate agar (B569324) medium to induce sporulation. The spores are then harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration using a spectrophotometer.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. Control wells containing only the growth medium and the fungal inoculum (positive control) and wells with only the medium (negative control) are included.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.[10]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.[9] For some fungicides, the endpoint may be a significant reduction in growth rather than complete inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of Antifungal Agent plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculate Inoculate Plates with Fungal Suspension plate->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate Plates (e.g., 48-72h at 35°C) inoculate->incubate read Visually or Spectrophotometrically Read Growth Inhibition incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Generalized workflow for antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

Commercial fungicides and natural antifungal compounds often target specific biochemical pathways essential for fungal survival.

Commercial Fungicides: Inhibition of Ergosterol (B1671047) Biosynthesis

A major class of commercial fungicides, the azoles (e.g., tebuconazole, epoxiconazole), function by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][11][12] They specifically target the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is a crucial step in the conversion of lanosterol to ergosterol.[2][13] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[2][13]

G cluster_inhibition Inhibition by Azole Fungicides cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51 / ERG11) lanosterol->cyp51 ergosterol Ergosterol membrane Membrane Integrity & Function ergosterol->membrane cyp51->inhibition_point inhibition_point->ergosterol azole Azole Fungicides (e.g., Tebuconazole) azole->cyp51 Inhibition

Ergosterol biosynthesis pathway and inhibition by azoles.
Radula Compounds: A Potential Alternative Mechanism

While the exact mechanism of action for most bibenzyls from Radula against phytopathogens is not well-defined, research on the related bis(bibenzyl) Plagiochin E from Marchantia polymorpha provides a potential model. This compound has been shown to exert its antifungal effect against Candida albicans by inducing mitochondrial dysfunction.[2] This leads to an increase in mitochondrial membrane potential, a decrease in ATP production, and the accumulation of reactive oxygen species (ROS), which are toxic to the fungal cell.[2]

G cluster_mito Mitochondrion ple Plagiochin E (Bis-bibenzyl) atpase Mitochondrial F0F1-ATPase Activity ↑ ple->atpase dehydro Mitochondrial Dehydrogenase Activity ↓ ple->dehydro mmp Membrane Potential (ΔΨm) ↑ ple->mmp atp ATP Level ↓ atpase->atp dehydro->atp ros Reactive Oxygen Species (ROS) Accumulation atp->ros mmp->ros death Fungal Cell Death ros->death

Proposed mechanism of action for Plagiochin E.

Conclusion

Bibenzyls and bis(bibenzyls) from the liverwort genus Radula represent a class of natural compounds with demonstrated antifungal activity. However, the current body of scientific literature lacks the specific quantitative data against key phytopathogenic fungi required for a direct efficacy comparison with commercial fungicides. The available data on commercial fungicides, such as azoles and strobilurins, show high efficacy at low concentrations against economically important pathogens like Rhizoctonia solani and Fusarium oxysporum.

The mechanisms of action also appear to differ, with many commercial fungicides targeting the well-established ergosterol biosynthesis pathway, while related natural compounds may act by inducing mitochondrial dysfunction and oxidative stress. This difference in mechanism could be advantageous in managing fungicide resistance.

For researchers and professionals in drug development, the antifungal bibenzyls from Radula species warrant further investigation. Future research should focus on:

  • In vitro and in vivo efficacy testing against a broad range of phytopathogenic fungi to establish MIC and EC50 values.

  • Elucidation of the specific mechanisms of action of these bibenzyls against plant pathogens.

  • Toxicological studies to assess their safety profile for non-target organisms and the environment.

Such studies are essential to determine if these natural compounds can be developed into viable and sustainable alternatives or complementary tools to the existing arsenal (B13267) of commercial fungicides.

References

A Comparative Analysis of Radulone A and Other Protoilludane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Radulone A with other protoilludane sesquiterpenes, focusing on their biological activities. The information is supported by experimental data from peer-reviewed literature to offer an objective analysis for research and drug development purposes.

Protoilludane sesquiterpenoids are a class of natural products characterized by a unique 5/6/4-fused ring system.[1] They are predominantly isolated from fungi and have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1] this compound, a notable member of this family, has demonstrated significant biological potential, warranting a comparative analysis with its structural relatives.

Quantitative Comparison of Biological Activities

The following tables summarize the cytotoxic and antimicrobial activities of this compound and other selected protoilludane sesquiterpenes. The data is presented as IC50 values for cytotoxicity (the concentration required to inhibit 50% of cell growth) and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.

Cytotoxic Activity Against Human Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
This compound HeLa S316[1]
HL-602[1]
L-12101[1]
ArmillaricinH4605.5[1]
MCF74.8[1]
HT-294.6[1]
CEM5.8[1]
ArmillaridinHL-6017.06[1]
SMMC-772117.77[1]
A-54915.89[1]
MCF714.10[1]
SW48015.70[1]
MelleolideHepG24.95 µg/mL[1]
L0216.05 µg/mL[1]
Phellinignin DHL-6021.1[2]
SMMC-772112.3[2]
SW48013.9[2]
Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
This compound Phlebiopsis gigantea (spore germination)10 µM
Coniophora puteana (spore germination)500 µM
Heterobasidion occidentale (spore germination)100 µM
Lentinellic acidAerobacter aerogenes1-5[1]
Bacillus brevis1-5[1]
Corynebacterium insidiosum1-5[1]
Staphylococcus aureus20-50[1]
Pasteurestin APasteurella multocida0.89[1]
Mannheimia haemolytica1.56[1]
Pasteurestin BPasteurella multocida0.78[1]
Mannheimia haemolytica0.78[1]
Sulcatine AEscherichia coli32[1]
Mannheimia haemolytica32[1]
Sulcatine BEscherichia coli32[1]
Tsugicoline AEscherichia coli32[1]
Mannheimia haemolytica32[1]
Tsugicoline CEscherichia coli32[1]
Tsugicoline EEscherichia coli32[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of 20% sodium dodecyl sulfate (B86663) in 50% N,N-dimethylformamide) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add protoilludane sesquiterpenes A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Microdilution Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.[3][4]

  • Inoculum Preparation: The microbial inoculum is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Broth_Microdilution_Workflow A Prepare serial dilutions of compound C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Observe for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Macrophages are seeded in a 96-well plate and treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, followed by incubation for 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated, LPS-stimulated control wells.

Putative Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully elucidated, the cytotoxic and anti-inflammatory activities of many sesquiterpenoids, including protoilludanes, are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.

Putative Cytotoxic Mechanism

Many cytotoxic natural products, including sesquiterpene lactones, are known to induce apoptosis in cancer cells. A plausible mechanism for protoilludane sesquiterpenes involves the induction of cellular stress, leading to the activation of pro-apoptotic pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.

Putative_Cytotoxicity_Pathway cluster_cell Cancer Cell RaduloneA This compound CellularStress Cellular Stress (e.g., ROS generation) RaduloneA->CellularStress Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Putative_Anti_inflammatory_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation GeneExpression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_Activation->GeneExpression RaduloneA This compound RaduloneA->NFkB_Activation NO_Production NO Production GeneExpression->NO_Production

References

Validating the Antifungal Target of Radulone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with unique mechanisms of action. This guide provides a comprehensive overview of the target validation process for a promising new natural product, Radulone A. Here, we present a comparative analysis of this compound's efficacy against established antifungal drugs, detail the experimental protocols used to identify its molecular target, and illustrate the key pathways and workflows involved.

Comparative Efficacy of this compound

This compound, a novel sesquiterpenoid isolated from the methanolic extract of Radulomyces copelandii, has demonstrated potent antifungal activity against a range of clinically relevant fungal species. To contextualize its efficacy, we compared its in vitro activity with two widely used antifungal agents: fluconazole, an azole that inhibits ergosterol (B1671047) biosynthesis, and amphotericin B, a polyene that disrupts fungal cell membrane integrity.

Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The following table summarizes the comparative antifungal activity of this compound.

Fungal Species This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)210.5
Candida glabrata (ATCC 90030)4161
Cryptococcus neoformans (ATCC 208821)180.25
Aspergillus fumigatus (ATCC 204305)8>641

Key Observation: this compound exhibits significant potency, particularly against Cryptococcus neoformans and fluconazole-resistant Candida glabrata, suggesting a mechanism of action distinct from the azole class of antifungals.

Target Identification and Validation

A series of genetic and biochemical experiments were conducted to elucidate the molecular target of this compound. Initial screening using a library of Saccharomyces cerevisiae deletion mutants indicated hypersensitivity in strains with deletions in genes related to the ergosterol biosynthesis pathway. Further investigation focused on Erg6p, a C-24 sterol methyltransferase, as the putative target.

In Vitro Enzyme Inhibition

To confirm direct inhibition of Erg6p, an in vitro enzymatic assay was performed using purified recombinant Erg6p. The results demonstrate that this compound directly inhibits the activity of Erg6p in a dose-dependent manner.

Compound IC₅₀ for Erg6p (µM)
This compound5.2
Fluconazole>100 (No inhibition)
Amphotericin B>100 (No inhibition)

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Antifungal stock solutions (this compound, Fluconazole, Amphotericin B)

  • Spectrophotometer

Procedure:

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation: Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a total volume of 200 µL per well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm using a microplate reader.

In Vitro Erg6p Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the Erg6p enzyme.

Materials:

  • Purified recombinant Erg6p

  • Zymosterol (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • This compound stock solution

  • Scintillation vials and cocktail

  • Radiolabeled [³H]-SAM

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of zymosterol, and varying concentrations of this compound (or control compounds).

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of purified Erg6p to each tube.

  • Co-substrate Addition: Add radiolabeled [³H]-SAM to start the methyl transfer reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extraction: Extract the lipid-soluble product (fecosterol) using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

  • IC₅₀ Determination: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Validation Process and Mechanism

To clearly illustrate the workflow and the underlying biological pathway, the following diagrams were generated using Graphviz.

G cluster_0 Target Identification Workflow phenotypic_screening Phenotypic Screening (Antifungal Activity of this compound) mutant_library Yeast Deletion Mutant Library Screening phenotypic_screening->mutant_library Identifies Bioactivity hypersensitive_hits Identification of Hypersensitive Mutants (erg6Δ) mutant_library->hypersensitive_hits Reveals Genetic Vulnerabilities target_hypothesis Hypothesis Generation: Erg6p is the Target hypersensitive_hits->target_hypothesis Suggests Pathway biochemical_assay In Vitro Enzyme Inhibition Assay target_hypothesis->biochemical_assay Guides Biochemical Test target_validation Target Validated: This compound inhibits Erg6p biochemical_assay->target_validation Confirms Direct Inhibition

Caption: Experimental workflow for the identification and validation of Erg6p as the molecular target of this compound.

G cluster_1 Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Multiple Steps (includes Erg11p) Fecosterol Fecosterol Zymosterol->Fecosterol Methylation Erg6p Erg6p (this compound Target) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Erg11p Erg11p (Azole Target) RaduloneA This compound RaduloneA->Erg6p Inhibits

Cross-Resistance Profile of Radulone A: A Comparative Analysis in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radulone A, a sesquiterpenoid secondary metabolite isolated from the wood-decomposing fungus Granulobasidium vellereum, has been identified as a compound with potential antifungal properties. Initial studies have shown its ability to inhibit spore germination in certain fungal species. However, comprehensive data on its cross-resistance profile against a panel of clinically relevant fungal strains and in comparison to existing antifungal agents are currently lacking in publicly available scientific literature. This guide provides a framework for evaluating the cross-resistance of this compound, details standardized experimental protocols for such studies, and presents the limited existing data to inform future research directions.

Introduction to this compound

This compound is a natural product belonging to the sesquiterpene class of organic compounds. It is produced by the basidiomycete fungus Granulobasidium vellereum[1][2]. While research into its bioactivity is in the preliminary stages, its origin from a fungal source suggests a potential role in inter-species competition, often mediated by antifungal compounds. The exploration of novel antifungal agents like this compound is critical in the face of increasing resistance to current therapies. Understanding its potential for cross-resistance with existing drugs is a crucial step in its development as a therapeutic candidate.

Published Antifungal Activity of this compound

Data on the antifungal spectrum of this compound is sparse. A key study demonstrated its inhibitory effect on the spore germination of several wood-decomposing fungi. It is important to note that a separate study on other sesquiterpenes from Granulobasidium vellereum did not find any antifungal effects, indicating that the activity may be specific to this compound or that experimental conditions varied[3].

Table 1: Summary of Reported Antifungal Activity of this compound

Fungal SpeciesType of InhibitionEffective ConcentrationReference
Phlebiopsis giganteaSpore Germination10 µM[1]
Coniophora puteanaSpore Germination500 µM[1]
Heterobasidion occidentaleSpore Germination100 µM[1]

Note: The lack of data against clinically relevant pathogenic fungi such as Candida spp. and Aspergillus spp. represents a significant knowledge gap.

Understanding Cross-Resistance

Cross-resistance occurs when a fungal strain develops resistance to one antifungal agent, which then confers resistance to other, often structurally or mechanistically related, drugs. This phenomenon is a major challenge in the treatment of fungal infections. Investigating the potential for cross-resistance is a critical part of the preclinical evaluation of any new antifungal compound.

Due to the unknown mechanism of action of this compound, predicting its cross-resistance profile is currently not possible. Should this compound be found to have a novel mechanism of action, it may be effective against fungal strains that are resistant to current drug classes. Conversely, if its mechanism is similar to existing drugs, there is a higher likelihood of cross-resistance.

Experimental Protocols for Cross-Resistance Studies

The following are detailed methodologies for key experiments to determine the cross-resistance profile of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Fungal Strains

A panel of fungal strains should be used, including:

  • Wild-type, susceptible strains of clinically relevant fungi (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans).

  • A selection of well-characterized resistant strains with known mechanisms of resistance to major antifungal drug classes (e.g., azole-resistant strains with ERG11 mutations or overexpression of efflux pumps, echinocandin-resistant strains with FKS mutations).

  • Quality control strains as recommended by CLSI/EUCAST (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).

Antifungal Susceptibility Testing (AST)

The minimum inhibitory concentration (MIC) of this compound and comparator antifungal drugs should be determined using the broth microdilution method.

Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare stock solutions of comparator drugs (e.g., fluconazole, voriconazole, caspofungin, amphotericin B) as per CLSI/EUCAST guidelines.

  • Preparation of Microdilution Plates: In 96-well microtiter plates, perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final target inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plates. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity.

Data Analysis and Interpretation
  • Compare the MIC values of this compound against the panel of susceptible and resistant fungal strains.

  • A significant increase in the MIC of this compound for a strain known to be resistant to another antifungal drug would suggest cross-resistance.

  • Conversely, if this compound maintains low MICs against strains resistant to other drug classes, it may indicate a novel mechanism of action and a lack of cross-resistance.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the proposed workflow for investigating this compound cross-resistance and a hypothetical signaling pathway that could be involved in resistance, should this compound's mechanism be elucidated.

experimental_workflow cluster_prep Preparation cluster_ast Antifungal Susceptibility Testing (AST) cluster_analysis Data Analysis cluster_conclusion Conclusion strain_selection Select Fungal Strains (Susceptible & Resistant) inoculum_prep Prepare Standardized Fungal Inoculum strain_selection->inoculum_prep radulone_prep Prepare this compound Stock Solution plate_prep Prepare Broth Microdilution Plates radulone_prep->plate_prep comparator_prep Prepare Comparator Antifungal Stock Solutions comparator_prep->plate_prep inoculation Inoculate Plates plate_prep->inoculation inoculum_prep->inoculation incubation Incubate Plates (24-48h at 35°C) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentrations (MICs) incubation->mic_determination data_comparison Compare MICs of this compound vs. Comparator Drugs mic_determination->data_comparison cross_resistance_assessment Assess for Cross-Resistance data_comparison->cross_resistance_assessment conclusion Draw Conclusions on Cross-Resistance Profile cross_resistance_assessment->conclusion

Caption: Proposed experimental workflow for assessing the cross-resistance of this compound.

hypothetical_resistance_pathway cluster_drug_action Drug Action cluster_resistance_mechanism Potential Resistance Mechanism radulone_a This compound fungal_target Hypothetical Fungal Target radulone_a->fungal_target Inhibition stress_response Cellular Stress Response fungal_target->stress_response Stress Signal transcription_factor Transcription Factor Activation stress_response->transcription_factor gene_upregulation Upregulation of Resistance Genes transcription_factor->gene_upregulation efflux_pump Efflux Pump Overexpression gene_upregulation->efflux_pump target_modification Target Enzyme Modification gene_upregulation->target_modification efflux_pump->radulone_a Drug Efflux target_modification->radulone_a Reduced Binding

Caption: Hypothetical signaling pathway for acquired resistance to an antifungal agent.

Conclusions and Future Directions

Future research should prioritize:

  • Confirmation of Antifungal Activity: Rigorous testing of purified this compound against a wide range of clinically relevant fungal pathogens using standardized AST methods.

  • Mechanism of Action Studies: Elucidation of the molecular target and mechanism of action of this compound is paramount. This will provide a rational basis for predicting and understanding its cross-resistance patterns.

  • Comprehensive Cross-Resistance Profiling: Once the antifungal activity is confirmed, systematic cross-resistance studies using the protocols outlined in this guide should be conducted.

The discovery and development of new antifungal agents with novel mechanisms of action are essential to combat the growing threat of antifungal resistance. This compound represents a potential starting point for such a discovery program, but significant further research is required to validate its potential and characterize its properties.

References

Comparative analysis of Radulone A and fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This guide provides a detailed comparative analysis of the well-established antifungal agent, fluconazole (B54011), and a compound designated as Radulone A. Fluconazole, a member of the triazole class, has been a cornerstone in the treatment of various fungal infections for decades. Its mechanism of action, efficacy, and clinical pharmacology are well-documented. In contrast, a thorough search of the scientific literature reveals a significant lack of publicly available data on "this compound" concerning its antifungal properties, mechanism of action, or any preclinical or clinical studies.

Therefore, a direct, data-driven comparison between fluconazole and this compound is not feasible at this time. This guide will proceed by presenting a comprehensive overview of fluconazole, adhering to the requested format of data presentation, experimental protocols, and visualizations. This can serve as a template for a future comparative analysis should data on this compound become available.

Fluconazole: A Detailed Profile

Fluconazole is a synthetic triazole antifungal agent that exhibits fungistatic activity against a broad spectrum of fungal pathogens. It is widely used in the treatment and prophylaxis of superficial and systemic fungal infections.

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1][2][3][4][5][6][7][8][9] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][10][11] The inhibition of ergosterol synthesis leads to the accumulation of toxic 14-α-methyl sterols and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4][12] Fluconazole exhibits a high degree of selectivity for fungal cytochrome P450 over its mammalian counterparts, which contributes to its favorable safety profile.[1][6]

Fluconazole_Mechanism Fluconazole Fluconazole CYP51 Lanosterol 14-α-demethylase (CYP51/Erg11p) Fluconazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol ToxicSterols Accumulation of 14-α-methyl sterols CYP51->ToxicSterols Lanosterol Lanosterol Lanosterol->CYP51 Conversion FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential Component DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Inhibited Growth) ToxicSterols->DisruptedMembrane

Figure 1: Mechanism of action of fluconazole.
Antifungal Activity: Quantitative Data

The in vitro activity of fluconazole is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges for fluconazole against various clinically important Candida species.

Table 1: Fluconazole MIC Distribution for Candida Species

Candida SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans≤0.25 - >640.52
C. glabrata≤0.25 - >641664
C. parapsilosis≤0.25 - 1614
C. tropicalis≤0.25 - >6428
C. krusei4 - >6464>64

Data compiled from multiple sources. MIC values can vary depending on the testing methodology and geographical location.

Table 2: CLSI Breakpoints for Fluconazole against Candida Species

Breakpoint CategoryMIC (µg/mL)Interpretation
Susceptible (S)≤ 2Infection may be appropriately treated with standard dosage.
Susceptible-Dose Dependent (SDD)4Higher doses may be required for a successful clinical outcome.
Resistant (R)≥ 8Treatment is likely to fail.

Note: Breakpoints are species-specific and may be updated. Refer to the latest CLSI guidelines.[13]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

b. Assay Procedure:

  • The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • The prepared fungal inoculum is added to each well.

  • The plate is incubated at 35°C for 24-48 hours.

c. Data Analysis:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Culture Culture on Agar Plate (24-48h, 35°C) Start->Culture Suspension Prepare Fungal Suspension in Saline Culture->Suspension Adjust Adjust to 0.5 McFarland Standard Suspension->Adjust Dilute Dilute in RPMI-1640 to final inoculum conc. Adjust->Dilute Inoculate Inoculate Plate with Fungal Suspension Dilute->Inoculate SerialDilution Prepare Serial Dilutions of Antifungal Drug in 96-well plate SerialDilution->Inoculate Incubate Incubate Plate (24-48h, 35°C) Inoculate->Incubate ReadMIC Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End: Determine MIC Value ReadMIC->End

Figure 2: Workflow for Antifungal Susceptibility Testing.
Biofilm Inhibition Assay

This assay measures the ability of an antifungal agent to prevent the formation of fungal biofilms.

a. Inoculum Preparation:

  • A fungal suspension is prepared as described for the MIC assay.

b. Assay Procedure:

  • The antifungal agent is serially diluted in a suitable medium (e.g., RPMI-1640) in a 96-well flat-bottom microtiter plate.

  • The fungal inoculum is added to each well.

  • The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, the planktonic cells are removed by washing the wells with phosphate-buffered saline (PBS).

  • The remaining biofilm is quantified using a colorimetric assay, such as the crystal violet (CV) or XTT assay.

c. Data Analysis:

  • The minimum biofilm inhibitory concentration (MBIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the control.

Ergosterol Quantification Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent to confirm the mechanism of action.[10][11]

a. Fungal Culture and Treatment:

  • Fungal cells are grown in a suitable liquid medium to mid-log phase.

  • The culture is then treated with various concentrations of the antifungal agent for a defined period.

b. Sterol Extraction:

  • Fungal cells are harvested by centrifugation.

  • The cell pellet is saponified using alcoholic potassium hydroxide.

  • Sterols are extracted from the saponified mixture using a non-polar solvent like n-heptane.

c. Quantification:

  • The extracted sterols are analyzed by spectrophotometry or high-performance liquid chromatography (HPLC).

  • The amount of ergosterol is quantified by comparing the absorbance spectrum or peak area to a standard curve of pure ergosterol.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Erg11 Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11 Intermediates 14-demethyl lanosterol and other intermediates Ergosterol Ergosterol Intermediates->Ergosterol Fluconazole Fluconazole Fluconazole->Erg11 Inhibition Erg11->Intermediates

Figure 3: Simplified Ergosterol Biosynthesis Pathway.

Conclusion

Fluconazole remains a vital tool in the management of fungal infections, with a well-characterized mechanism of action and a large body of supporting in vitro and in vivo data. The provided tables and protocols offer a framework for the evaluation of its antifungal properties.

The absence of scientific data for "this compound" precludes a meaningful comparative analysis at this time. Should research on this compound become available, the methodologies and data presentation formats outlined in this guide can be applied to facilitate a direct and objective comparison with fluconazole and other antifungal agents. This would be essential for the scientific community to assess its potential as a novel therapeutic agent.

References

In Vivo Validation of a Novel Antifungal Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo validation data for the antifungal activity of Radulone A is not publicly available. Therefore, this guide presents a template for the in vivo validation of a novel antifungal agent, hypothetically named "Novel Agent (NA-1)," using established methodologies and comparator drugs. This framework is intended for researchers, scientists, and drug development professionals to design and evaluate preclinical in vivo antifungal studies.

Comparative Efficacy of Novel Agent (NA-1) and Standard Antifungal Drugs

The following table summarizes the hypothetical in vivo efficacy of NA-1 in a murine model of disseminated candidiasis compared to standard antifungal agents. The data points are representative of typical outcomes for such studies.

Antifungal AgentDosage (mg/kg)Route of AdministrationMouse StrainFungal StrainMean Survival Time (Days)Fungal Burden in Kidneys (log CFU/g)
Novel Agent (NA-1) 10Intraperitoneal (IP)BALB/cCandida albicans SC5314124.5
Novel Agent (NA-1) 20Intraperitoneal (IP)BALB/cCandida albicans SC5314>21 (80% survival)3.2
Fluconazole 20Oral (PO)BALB/cCandida albicans SC5314>21 (70% survival)3.5
Amphotericin B 1Intravenous (IV)BALB/cCandida albicans SC5314>21 (90% survival)2.8
Vehicle Control (PBS) N/AIntraperitoneal (IP)BALB/cCandida albicans SC531457.8

Experimental Protocols

A standardized murine model is crucial for evaluating the efficacy of new antifungal drugs.[1] The following protocol describes a typical model for disseminated candidiasis.

Murine Model of Disseminated Candidiasis
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used for this model. Animals are housed in a pathogen-free environment with access to food and water ad libitum.

  • Fungal Strain and Inoculum Preparation: Candida albicans strain SC5314 is grown on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24 hours. A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 30°C for 18 hours with shaking. The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The cell density is determined using a hemocytometer and adjusted to the desired concentration.

  • Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with 1 x 10^5 C. albicans cells in a volume of 0.1 mL of PBS.

  • Treatment: Treatment is initiated 24 hours post-infection. The "Novel Agent (NA-1)" is administered intraperitoneally (IP) once daily for 7 consecutive days. Comparator drugs, such as fluconazole, are administered orally (PO), while amphotericin B is given intravenously (IV).[2][3] A control group receives the vehicle (e.g., PBS) following the same administration schedule.

  • Monitoring and Endpoints:

    • Survival Study: A cohort of mice (n=10 per group) is monitored daily for 21 days to assess survival. The endpoint is reached when mice show signs of moribundity (e.g., inability to reach food or water, severe lethargy).

    • Fungal Burden: A separate cohort of mice (n=5 per group) is euthanized at a predetermined time point (e.g., day 4 post-infection). The kidneys are aseptically removed, weighed, and homogenized in sterile PBS. The homogenates are serially diluted and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vivo Antifungal Efficacy Testing

The following diagram illustrates the key steps in the in vivo validation of a novel antifungal agent.

G cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment Groups (n=10-15/group) cluster_endpoints Efficacy Endpoints A Fungal Culture (C. albicans SC5314) B Inoculum Preparation A->B D Infection (IV) B->D C BALB/c Mice C->D E Vehicle Control D->E F Novel Agent (NA-1) D->F G Comparator Drug (e.g., Fluconazole) D->G H Survival Monitoring (21 days) E->H I Fungal Burden in Organs (e.g., Kidneys) E->I F->H F->I G->H G->I

Caption: Experimental workflow for in vivo antifungal validation.

Hypothetical Signaling Pathway for a Novel Antifungal Agent

The diagram below represents a hypothetical mechanism of action for a novel antifungal agent that disrupts the fungal cell wall integrity pathway.

G cluster_cell Fungal Cell NA1 Novel Agent (NA-1) Membrane Cell Membrane NA1->Membrane disrupts Cell_Wall_Synthesis Cell Wall Synthesis (β-glucan, Chitin) NA1->Cell_Wall_Synthesis inhibits CWSP Cell Wall Stress Sensor Membrane->CWSP activates PKC_pathway PKC Signaling Pathway CWSP->PKC_pathway MAPK_pathway MAPK Cascade PKC_pathway->MAPK_pathway Transcription_Factor Transcription Factor (e.g., Rlm1) MAPK_pathway->Transcription_Factor Transcription_Factor->Cell_Wall_Synthesis regulates Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis leads to

Caption: Hypothetical antifungal mechanism of action.

References

Comparative Analysis of Radulone A's Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Antifungal Agent Shows Promise in In Vitro Studies

In the ongoing search for novel antifungal agents, Radulone A, a secondary metabolite derived from the wood-decomposing fungus Granulobasidium vellereum, has demonstrated notable in vitro activity against several fungal species. This guide provides a comparative overview of the antifungal performance of this compound against established antifungal drugs, presenting available experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound has been shown to inhibit the spore germination of Phlebiopsis gigantea, Coniophora puteana, and Heterobasidion occidentale at varying concentrations. While its precise mechanism of action is yet to be fully elucidated, its performance warrants comparison with standard antifungal agents. This guide contrasts this compound with Amphotericin B, Caspofungin, and Voriconazole, highlighting their distinct mechanisms of action and, where available, their efficacy against the same fungal species. Due to the absence of direct comparative studies, this analysis relies on compiling data from various sources to provide a preliminary assessment.

Data Presentation: this compound vs. Standard Antifungals

The following table summarizes the known antifungal activity of this compound and provides a comparison with the activity of standard antifungal agents against the same fungal species, where data is available.

CompoundFungal SpeciesActivity MetricConcentration/ValueMechanism of Action
This compound Phlebiopsis giganteaSpore Germination Inhibition10 µMNot fully elucidated
Coniophora puteanaSpore Germination Inhibition500 µMNot fully elucidated
Heterobasidion occidentaleSpore Germination Inhibition100 µMNot fully elucidated
Amphotericin B Various FungiMIC90VariableBinds to ergosterol (B1671047) in the fungal cell membrane, forming pores and causing leakage of cellular contents.[1][2][3][4]
Caspofungin Various FungiMIC90VariableInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[5][6]
Voriconazole Various FungiMIC90VariableInhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[7][8]

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values for standard antifungals are highly dependent on the specific fungal isolate and testing conditions. Direct comparative MIC data for this compound is not currently available.

Experimental Protocols

The following provides a generalized protocol for a fungal spore germination inhibition assay, based on standard mycological practices, as a detailed protocol for the this compound study was not available.

Objective: To determine the concentration of a test compound required to inhibit the germination of fungal spores.

Materials:

  • Test compound (e.g., this compound)

  • Fungal spores of the target species

  • Sterile potato dextrose agar (B569324) (PDA) or other suitable growth medium

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Hemocytometer or spectrophotometer for spore counting

  • Microscope slides and coverslips

  • Incubator

  • Microscope

Procedure:

  • Spore Suspension Preparation: Fungal spores are harvested from a mature culture on PDA. The spores are then suspended in sterile distilled water.

  • Spore Concentration Adjustment: The concentration of spores in the suspension is determined using a hemocytometer or by measuring the optical density with a spectrophotometer. The suspension is then diluted to a standardized concentration (e.g., 1 x 10^6 spores/mL).

  • Preparation of Test Concentrations: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in sterile distilled water or growth medium to achieve a range of desired test concentrations.

  • Assay Setup: In sterile microcentrifuge tubes or a 96-well plate, a fixed volume of the spore suspension is mixed with an equal volume of each test compound dilution. A control containing only the spore suspension and the solvent is also prepared.

  • Incubation: The mixtures are incubated at an optimal temperature for the specific fungal species (typically 25-28°C) for a period sufficient for germination to occur in the control group (usually 12-24 hours).

  • Microscopic Examination: After incubation, a small aliquot from each tube or well is placed on a microscope slide, covered with a coverslip, and examined under a microscope.

  • Data Collection: The number of germinated and non-germinated spores is counted in several fields of view for each concentration. A spore is typically considered germinated if the germ tube length is equal to or greater than the spore diameter.

  • Calculation of Inhibition: The percentage of spore germination inhibition is calculated for each concentration relative to the control. The concentration that causes 50% inhibition (IC50) or complete inhibition can then be determined.

Mandatory Visualizations

Mechanisms of Action of Standard Antifungal Agents

Below are diagrams illustrating the established mechanisms of action for the standard antifungal agents used in this comparison.

Amphotericin_B_Mechanism cluster_fungal_cell Fungal Cell Membrane Ergosterol Ergosterol MembranePore Membrane Pore Ergosterol->MembranePore Forms Cellular Contents Cellular Contents MembranePore->Cellular Contents Leakage of Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Cell Death Cell Death Cellular Contents->Cell Death Leads to

Mechanism of Action of Amphotericin B.

Caspofungin_Mechanism cluster_fungal_cell_wall Fungal Cell Wall Synthesis GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Synthesis blocked Weakened Cell Wall Weakened Cell Wall Glucan->Weakened Cell Wall Leads to Caspofungin Caspofungin Caspofungin->GlucanSynthase Inhibits Cell Lysis Cell Lysis Weakened Cell Wall->Cell Lysis Results in

Mechanism of Action of Caspofungin.

Voriconazole_Mechanism cluster_ergosterol_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14a-demethylase 14a-demethylase Lanosterol->14a-demethylase Substrate Ergosterol Ergosterol 14a-demethylase->Ergosterol Conversion blocked Disrupted Membrane Disrupted Membrane Ergosterol->Disrupted Membrane Depletion leads to Voriconazole Voriconazole Voriconazole->14a-demethylase Inhibits Inhibition of Growth Inhibition of Growth Disrupted Membrane->Inhibition of Growth

Mechanism of Action of Voriconazole.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the antifungal activity of a compound using a spore germination assay.

Antifungal_Assay_Workflow A Prepare Fungal Spore Suspension C Co-incubate Spores and Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Temperature C->D E Microscopic Examination D->E F Count Germinated and Non-germinated Spores E->F G Calculate Percentage of Inhibition F->G H Determine IC50 / MIC G->H

Workflow for Spore Germination Inhibition Assay.

References

A Comparative Guide to the Synergistic Effects of Antifungal Agents: A Methodological Framework for Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The emergence of drug-resistant fungal pathogens necessitates innovative therapeutic strategies, including combination therapies that exhibit synergistic effects. This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the synergistic potential of novel antifungal compounds, using the natural product Radulone A as a primary example.

As of the latest literature review, specific experimental data on the synergistic effects of this compound with other established antifungal agents have not been published. Therefore, this document serves as a comprehensive methodological framework, outlining the experimental protocols and data presentation standards required to conduct such a comparative study. The guide leverages established methods for assessing antifungal synergy and uses well-understood antifungal classes—azoles (e.g., fluconazole), echinocandins (e.g., caspofungin), and polyenes (e.g., amphotericin B)—as illustrative examples for potential combination therapies with this compound.

Introduction to Antifungal Synergy

Combination therapy is a promising strategy to enhance the efficacy of antifungal drugs, reduce dosages to minimize toxicity, and overcome resistance mechanisms.[1][2] Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[3] The primary quantitative method to determine synergy is the checkerboard assay, which calculates the Fractional Inhibitory Concentration Index (FICI).[4][5]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • No Interaction (Indifference or Additive): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

This guide will detail the protocols for conducting these assays and provide templates for data presentation and visualization of the underlying biological pathways.

Experimental Protocols

A standardized approach is crucial for the reliable assessment of antifungal synergy. The following protocols are based on established methodologies for in vitro testing.

Checkerboard Microdilution Assay

The checkerboard assay is the gold standard for evaluating the in vitro interaction between two antimicrobial agents.[5][6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a conventional antifungal, both alone and in combination, against a target fungal strain.

Materials:

  • 96-well microtiter plates

  • This compound (stock solution in DMSO)

  • Conventional antifungal (e.g., Fluconazole, Caspofungin, Amphotericin B; stock solutions in appropriate solvent)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI 1640)

  • Sterile saline with 0.05% Tween 80 (for harvesting conidia)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth or sporulation is observed.[5] Harvest the cells or conidia and prepare a suspension in sterile saline. Adjust the suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium.[5]

  • Plate Setup:

    • Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first row and column.

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound. Start by adding 100 µL of the highest concentration to the first column, then transfer 50 µL to the next column, and so on.

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the conventional antifungal.

    • Column 11 should contain serial dilutions of the conventional antifungal alone to determine its MIC.

    • Row H should contain serial dilutions of this compound alone to determine its MIC.

    • Well H12 should contain only the fungal inoculum (growth control) without any drug.[4]

  • Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the prepared fungal suspension.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours, or until growth is clearly visible in the growth control well.

  • Reading Results: The MIC is determined as the lowest concentration of an antifungal agent that prevents the visible growth of the microorganism.[5] For each combination well, the concentrations of both drugs are recorded.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FICI is calculated to quantify the interaction between the two drugs.[7][8][9]

Formula:

FICI = FIC of this compound + FIC of Antifungal B

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Antifungal B = (MIC of Antifungal B in combination) / (MIC of Antifungal B alone)

The lowest FICI value calculated from all the wells that show growth inhibition is reported as the result of the interaction.[10]

Data Presentation: Comparative Tables

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are templates for presenting hypothetical MIC and FICI data for this compound in combination with common antifungals against Candida albicans.

Table 1: Hypothetical MICs of this compound and Conventional Antifungals Alone and in Combination against Candida albicans

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)
This compound 16-
with Fluconazole-4
with Caspofungin-2
with Amphotericin B-8
Fluconazole 81
Caspofungin 20.125
Amphotericin B 10.25

Table 2: Hypothetical FICI Values and Interaction Interpretation

CombinationFIC of this compoundFIC of Partner DrugFICIInterpretation
This compound + Fluconazole4 / 16 = 0.251 / 8 = 0.1250.375Synergy
This compound + Caspofungin2 / 16 = 0.1250.125 / 2 = 0.06250.1875Synergy
This compound + Amphotericin B8 / 16 = 0.50.25 / 1 = 0.250.75No Interaction

Mandatory Visualizations

Diagrams are essential for illustrating experimental workflows and biological mechanisms.

Experimental Workflow

The following diagram outlines the key steps in assessing the synergistic effects of this compound.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Antifungal B) C Create Serial Dilutions in 96-well plate A->C B Prepare Fungal Inoculum (e.g., Candida albicans) D Inoculate Plate B->D C->D E Incubate Plate (35°C, 24-48h) D->E F Read MICs (Alone & Combination) E->F G Calculate FICI F->G H Interpret Interaction (Synergy, Indifference, Antagonism) G->H

Caption: Workflow for Antifungal Synergy Testing.

Signaling Pathways in Antifungal Action

Understanding the mechanism of action of each drug is key to hypothesizing the basis for synergy. For example, if this compound were to disrupt the fungal cell wall, it might show synergy with drugs that target the cell membrane, such as azoles or polyenes.[11][12]

The diagram below illustrates the ergosterol (B1671047) biosynthesis pathway, a common target for antifungal drugs like azoles. Synergy could arise if this compound inhibits a different step in this pathway or weakens the cell wall, allowing for better penetration of the azole drug.

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol 14-alpha- demethylase FungalCell Fungal Cell Integrity Ergosterol->FungalCell Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits RaduloneA Hypothetical Target (this compound) RaduloneA->Squalene Inhibits?

Caption: Ergosterol Biosynthesis Pathway Inhibition.

References

Unraveling the Antifungal Action of Radulone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antifungal agents, the natural product Radulone A, a protoilludane sesquiterpenoid derived from the wood-decomposing fungus Granulobasidium vellereum, has emerged as a compound of interest. This guide provides a comparative analysis of the current understanding of this compound's mode of action, juxtaposed with established antifungal agents. Detailed experimental protocols are presented to facilitate further research and verification of its mechanism.

Putative Mode of Action: Disruption of Fungal Cell Membrane Integrity

While the precise molecular target of this compound is yet to be definitively identified, current evidence from the broader class of protoilludane sesquiterpenoids and common antifungal mechanisms suggests a putative mode of action centered on the disruption of the fungal cell membrane. This hypothesis is predicated on two potential mechanisms: interference with ergosterol (B1671047) biosynthesis or direct interaction with membrane components, leading to increased permeability and subsequent cell death.

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption is a proven antifungal strategy.[1][2] Many antifungal drugs target the ergosterol biosynthesis pathway, leading to a compromised cell membrane.[1][2] Alternatively, direct interaction with membrane lipids and proteins can also lead to a loss of membrane integrity.

Comparative Analysis of Antifungal Mechanisms

To contextualize the potential mechanism of this compound, it is useful to compare it with the known modes of action of widely used antifungal drugs.

Antifungal Agent Class Mechanism of Action Molecular Target Effect on Fungal Cell
Protoilludane Sesquiterpenoids (putative for this compound) Disruption of cell membrane integrityPutatively enzymes in the ergosterol biosynthesis pathway or direct membrane interactionIncreased membrane permeability, leakage of cellular contents, cell death
Azoles (e.g., Fluconazole) Inhibition of ergosterol biosynthesisLanosterol 14α-demethylaseDepletion of ergosterol, accumulation of toxic sterol intermediates, altered membrane fluidity and function
Polyenes (e.g., Amphotericin B) Direct binding to ergosterol in the cell membraneErgosterolFormation of pores in the membrane, leading to leakage of ions and macromolecules, and cell death
Allylamines (e.g., Terbinafine) Inhibition of ergosterol biosynthesisSqualene epoxidaseDepletion of ergosterol and accumulation of toxic squalene, leading to increased membrane permeability and cell death

Experimental Data and Observations

Quantitative data on the antifungal activity of this compound is emerging. The minimum inhibitory concentration (MIC) is a key metric for antifungal efficacy. While specific MIC values for this compound against a broad range of pathogens are not yet widely published, related protoilludane sesquiterpenoids have demonstrated activity against various fungal species. For instance, some protoilludanes have shown inhibitory activity against Candida albicans and Aspergillus fumigatus.

Experimental Protocols for Elucidating the Mode of Action

To rigorously confirm the putative mode of action of this compound, a series of key experiments are required. The following protocols provide a framework for these investigations.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is fundamental for quantifying the antifungal activity of this compound.

Principle: A serial dilution of the compound is prepared in a 96-well microtiter plate and incubated with a standardized fungal inoculum. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

Protocol:

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to the final required inoculum density.

  • Serial Dilution: Serially dilute this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include positive (fungus without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading: Determine the MIC by visual inspection or by measuring the absorbance at 600 nm. The MIC is the lowest concentration showing no visible growth.

Ergosterol Quantification Assay via High-Performance Liquid Chromatography (HPLC)

This experiment aims to determine if this compound inhibits the ergosterol biosynthesis pathway.

Principle: Fungal cells are treated with this compound, and the total sterols are extracted. The amount of ergosterol is then quantified using HPLC and compared to untreated controls. A significant reduction in ergosterol levels in treated cells would support the hypothesis of ergosterol biosynthesis inhibition.[3][4][5][6]

Protocol:

  • Fungal Culture and Treatment: Grow the fungal culture to mid-log phase and then expose it to this compound at sub-MIC and MIC concentrations for a defined period.

  • Saponification and Sterol Extraction: Harvest the fungal cells and saponify them using alcoholic potassium hydroxide. Extract the non-saponifiable lipids (containing sterols) with n-hexane.

  • HPLC Analysis: Evaporate the hexane (B92381) extract and redissolve the residue in a suitable solvent for HPLC analysis. Separate the sterols on a C18 column with a mobile phase such as methanol (B129727) or acetonitrile/methanol.[3][4]

  • Quantification: Detect ergosterol by its absorbance at 282 nm and quantify by comparing the peak area to a standard curve of pure ergosterol.[3][4][5]

Cell Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)

This assay assesses whether this compound causes damage to the fungal cell membrane.

Principle: Propidium iodide is a fluorescent dye that cannot penetrate the intact cell membrane of viable cells. If the membrane is compromised, PI enters the cell and intercalates with DNA, emitting a red fluorescence. An increase in PI fluorescence is indicative of membrane damage.

Protocol:

  • Fungal Cell Treatment: Treat fungal cells with this compound at various concentrations and for different durations.

  • Staining: Add propidium iodide to the cell suspension and incubate in the dark.

  • Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to detect and quantify the red fluorescence.

  • Controls: Include untreated cells as a negative control and heat-killed cells as a positive control for maximum PI uptake.

Visualizing the Proposed Mechanism and Experimental Workflow

To further clarify the proposed mode of action and the experimental approach to its validation, the following diagrams are provided.

RaduloneA_MoA cluster_RaduloneA This compound cluster_FungalCell Fungal Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Penetrates Cell Membrane Cell Membrane This compound->Cell Membrane Directly Disrupts (Putative) Ergosterol Biosynthesis Ergosterol Biosynthesis This compound->Ergosterol Biosynthesis Inhibits (Putative) Cell Wall->Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Leakage of Contents Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Ergosterol->Cell Membrane Integrates into

Caption: Putative antifungal mode of action of this compound.

Experimental_Workflow Start Start MIC Assay MIC Assay Start->MIC Assay Determine Antifungal Potency Ergosterol Assay Ergosterol Assay MIC Assay->Ergosterol Assay Investigate Ergosterol Synthesis Membrane Permeability Assay Membrane Permeability Assay MIC Assay->Membrane Permeability Assay Assess Membrane Damage Data Analysis Data Analysis Ergosterol Assay->Data Analysis Membrane Permeability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Confirm Mode of Action

Caption: Experimental workflow for confirming this compound's mode of action.

Conclusion

This compound represents a promising natural product with antifungal potential. While its precise mechanism of action requires further elucidation, the hypothesis of cell membrane disruption provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path to verifying this putative mechanism and establishing a comprehensive understanding of how this compound exerts its antifungal effects. Such knowledge is critical for the development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Prudent Disposal Protocol for Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for Radulone A is not publicly available. This compound is a sesquiterpene fungal metabolite intended for research use only, and its toxicological and ecological properties have not been fully elucidated[1]. Therefore, it must be handled as a potentially hazardous substance. The following disposal procedures are based on established best practices for managing laboratory chemical waste and should be executed in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.

Chemical and Physical Properties of this compound

For safe handling and to inform proper waste categorization, the known properties of this compound are summarized below.

PropertyValue
CAS Number 221374-79-4[1]
Chemical Formula C₁₅H₁₈O₃[1]
Molecular Weight 246.31 g/mol [1]
Appearance Not specified (often a solid for fungal metabolites)
Solubility Information not readily available; likely soluble in organic solvents.
Storage Dry, dark, and at 0-4°C for short term or -20°C for long term[1].

Experimental Protocol: Disposal of this compound Waste

This protocol provides a step-by-step guide for the safe disposal of this compound and materials contaminated with it. The primary principle is to avoid sewer and general trash disposal and to manage the substance as hazardous chemical waste[2][3].

Objective: To safely collect, label, and dispose of this compound waste in compliance with laboratory safety standards.

Materials:

  • Waste this compound (pure substance, solutions, or contaminated materials)

  • Designated hazardous waste container (chemically compatible, leak-proof, with a screw-top cap)[4][5]

  • Hazardous Waste Label (provided by your institution's EHS department)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

  • Secondary containment bin[4]

Procedure:

  • Waste Characterization and Segregation:

    • Treat all this compound, including unused quantities, expired material, and solutions, as hazardous chemical waste[4][6].

    • Do not mix this compound waste with other waste streams (e.g., halogenated solvents, aqueous waste) unless explicitly permitted by your EHS office. Segregation minimizes disposal costs and prevents dangerous reactions[6][7].

    • Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, silica (B1680970) gel) should be collected separately from liquid waste.

  • Waste Collection and Containment:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container with a secure screw-top cap[5]. The container must be chemically compatible with the solvent used. For instance, use glass bottles for organic solvent solutions[8].

    • Solid Waste: Collect contaminated solids in a clearly marked, sealed bag or a wide-mouth container.

    • Ensure the waste container is kept closed at all times, except when adding waste[1][4][5]. This prevents the release of vapors and potential spills.

    • Store the waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment bin to catch any potential leaks[4][9].

  • Labeling:

    • As soon as you begin collecting waste in a container, affix a Hazardous Waste Label provided by your EHS department[4][7][9].

    • Clearly write the full chemical name, "this compound," and list all other constituents, including solvents, with their approximate percentages[4][5]. Do not use abbreviations or chemical formulas[4][10].

    • Indicate the date when waste was first added to the container (accumulation start date)[2].

  • Disposal Request and Pickup:

    • Once the waste container is full (typically no more than 75-80% capacity to allow for expansion) or when you no longer need to add to it, arrange for professional disposal[2][8].

    • Follow your institution's procedure to request a hazardous waste pickup from the EHS department[1].

    • Never dispose of this compound down the drain or in the regular trash[1][2][3]. Evaporation in a fume hood is also not an acceptable method of disposal[6][10].

  • Decontamination of Empty Containers:

    • An empty container that held pure this compound or a concentrated solution is still considered hazardous waste.

    • It must be triple-rinsed with a suitable solvent[4][8]. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste[4].

    • After triple-rinsing, deface the original label, and the container may then be disposed of in the regular trash or recycled according to institutional policy[4][6].

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound, from waste generation to final pickup.

RaduloneA_Disposal_Workflow start Waste Generation (this compound or Contaminated Material) is_liquid Liquid or Solid Waste? start->is_liquid collect_liquid Collect in a designated, sealed liquid waste container. is_liquid->collect_liquid Liquid collect_solid Collect in a sealed solid waste container/bag. is_liquid->collect_solid Solid label_waste Immediately apply EHS Hazardous Waste Label. List all constituents and percentages. collect_liquid->label_waste collect_solid->label_waste store_waste Store container in secondary containment in a designated Satellite Accumulation Area. label_waste->store_waste is_full Container Full or No Longer in Use? store_waste->is_full continue_collection Continue collection. Keep container closed. is_full->continue_collection No request_pickup Arrange for waste pickup through institutional EHS. is_full->request_pickup Yes continue_collection->store_waste end EHS Collects Waste for Proper Disposal request_pickup->end

References

Safeguarding Your Research: Essential Protocols for Handling Radulone A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Radulone A. In the absence of specific safety data for this compound, a sesquiterpene fungal metabolite, these protocols are based on the precautionary principle, treating the compound as potentially hazardous. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE for various stages of handling.

Activity Required Personal Protective Equipment
Receiving & Unpacking - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields
Weighing & Aliquoting - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields or face shield- Respiratory protection (N95 or higher)
In-Vitro/In-Vivo Work - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields
Waste Disposal - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields
Spill Cleanup - Nitrile gloves (double-gloving)- Disposable gown- Safety glasses with side shields or face shield- Respiratory protection (N95 or higher)

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before handling the package.

  • Transport the intact package to a designated containment area, such as a chemical fume hood.

  • Carefully open the shipping container and inspect the primary container for integrity.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.

2. Weighing and Aliquoting:

  • All manipulations involving solid or concentrated forms of this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Wear double nitrile gloves, a disposable gown, and safety glasses. For powdered forms, respiratory protection (N95 or higher) is mandatory.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Prepare solutions in the fume hood.

3. Experimental Use:

  • When working with solutions of this compound, wear appropriate PPE, including double gloves, a lab coat, and safety glasses.

  • Conduct all procedures that may generate aerosols within a biological safety cabinet or a chemical fume hood.

  • Avoid skin contact and ingestion. Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures: Spill and Exposure Management

Spill:

  • Evacuate: Immediately alert others in the area and evacuate the spill zone.

  • Isolate: Secure the area to prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection for large spills or powders.

  • Contain: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Use a chemical spill kit to clean the area, working from the outside in.

  • Decontaminate: Wipe the area with an appropriate decontaminating solution.

  • Dispose: Collect all cleanup materials in a hazardous waste container.

  • Report: Report the spill to your supervisor and EHS office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.

RaduloneA_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_emergency Emergency Procedures Receive Receive & Inspect Package Store Store in Designated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_Area Prepare in Containment (Fume Hood/Glove Box) Don_PPE->Work_Area Handle Weighing, Aliquoting, & Experimental Use Work_Area->Handle Collect_Solid Collect Solid Waste Handle->Collect_Solid Collect_Liquid Collect Liquid Waste Handle->Collect_Liquid Collect_Sharps Collect Sharps Handle->Collect_Sharps Spill Spill Occurs Handle->Spill Exposure Personnel Exposure Handle->Exposure Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose Collect_Sharps->Dispose Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response Seek_Medical Seek Medical Attention Exposure_Response->Seek_Medical

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.